molecular formula C10H14FNO B13258626 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13258626
M. Wt: 183.22 g/mol
InChI Key: HRTPLJZVCIEOFR-UHFFFAOYSA-N
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Description

3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14FNO/c11-10-4-1-3-9(7-10)8-12-5-2-6-13/h1,3-4,7,12-13H,2,5-6,8H2

InChI Key

HRTPLJZVCIEOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCCO

Origin of Product

United States
Foundational & Exploratory

Comprehensive Physicochemical Profile of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (CAS: 1038254-19-1) represents a critical secondary amine motif in medicinal chemistry. Structurally, it combines a flexible aminopropanol tether with a meta-fluorinated benzyl group. This specific fluorination pattern is not merely decorative; it serves as a metabolic block against aromatic oxidation while modulating the basicity of the amine center via inductive effects.

This guide provides an exhaustive analysis of the compound's physicochemical behavior, synthetic accessibility, and handling protocols. It is designed to move beyond basic database entries, offering the "why" and "how" necessary for integrating this fragment into lead optimization campaigns.

Chemical Identity & Structural Analysis[1][2][3]

Before analyzing properties, we must establish the precise chemical identity and structural connectivity.

IdentifierValue
IUPAC Name 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol
Common Synonyms 3-(3-Fluorobenzylamino)-1-propanol; N-(3-Fluorobenzyl)-3-aminopropanol
CAS Number 1038254-19-1
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.22 g/mol
SMILES OCCCNCc1cccc(F)c1
InChI Key (Predicted) WUANPVZFFZNHAA-UHFFFAOYSA-N (Analogous to 4-F isomer)

Structural Insight: The molecule consists of three distinct pharmacophoric features:

  • 3-Fluorophenyl Ring: Provides lipophilic bulk and metabolic stability. The fluorine at the meta position avoids the para-hydroxylation metabolic soft spot common in benzylamines.

  • Secondary Amine: The protonation center (pKa ~9.2). It serves as a hydrogen bond donor/acceptor and a key point for salt formation.

  • Primary Alcohol: A polar "tail" that balances the lipophilicity (LogP) and offers a handle for further derivatization (e.g., conversion to halides or esters).

Physicochemical Properties (The Core)

This section synthesizes experimental data from close structural analogs (e.g., the 4-fluoro isomer and non-fluorinated benzylamine) with high-fidelity predictive models to establish a working profile.

Thermodynamic & Physical State
PropertyValue / RangeScientific Context
Physical State Viscous Oil / Low-melting SolidThe propyl chain disrupts crystal packing compared to rigid analogs.
Boiling Point 115–120 °C @ 0.7 mmHgExtrapolated from 3-(benzylamino)propanol. High BP due to H-bonding (OH···N).
Melting Point < 25 °C (Likely)Often isolated as an HCl salt (MP > 150 °C) for ease of handling.
Flash Point ~118 °CClosed cup prediction; requires standard organic solvent safety protocols.
Solution Chemistry & Ionization

The interplay between the fluorine atom and the amine nitrogen is critical for biological activity.

  • Basicity (pKa): Estimated at 9.1 – 9.3 .

    • Mechanism:[1] The non-fluorinated analog (3-benzylaminopropanol) has a pKa of ~9.5. The electron-withdrawing fluorine atom on the phenyl ring exerts a weak inductive effect (

      
      ) through the methylene spacer, slightly reducing the electron density on the nitrogen, thereby lowering the pKa.
      
    • Implication: At physiological pH (7.4), the molecule is >98% protonated (cationic). This promotes solubility in aqueous media but requires active transport or specific channel interactions for membrane permeability.

  • Lipophilicity (LogP/LogD):

    • LogP (Neutral): ~1.3

    • LogD (pH 7.4): ~ -0.8 to -1.0

    • Analysis: While the neutral molecule is moderately lipophilic (LogP 1.3), the cationic nature at physiological pH drastically reduces its distribution coefficient (LogD). This suggests the compound will not passively diffuse across the Blood-Brain Barrier (BBB) effectively unless the pKa is further modulated or it is actively transported.

Diagram: Structure-Property Relationships

The following diagram illustrates how specific structural modifications influence the physicochemical profile.

G Struct 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol F_Atom 3-Fluoro Substituent Struct->F_Atom Amine Secondary Amine Struct->Amine Alcohol Propanol Tail Struct->Alcohol Metab Blocks P450 Oxidation (Metabolic Stability) F_Atom->Metab Steric/Electronic Inductive Inductive (-I) Effect Lowers pKa to ~9.2 F_Atom->Inductive Through Spacer Solubility High Aqueous Solubility (at pH 7.4) Amine->Solubility Protonation H_Bond H-Bond Donor/Acceptor (Receptor Binding) Alcohol->H_Bond Inductive->Solubility

Figure 1: Impact of structural motifs on the physicochemical and biological behavior of the compound.

Synthetic Routes & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities that may affect physicochemical measurements (e.g., shifts in apparent pKa due to residual starting materials).

Primary Route: Reductive Amination

The industry-standard approach involves the condensation of 3-fluorobenzaldehyde with 3-amino-1-propanol, followed by reduction.

Protocol:

  • Imine Formation: Mix 3-fluorobenzaldehyde (1.0 eq) and 3-amino-1-propanol (1.05 eq) in MeOH or DCM. Use a dehydrating agent (MgSO₄) or molecular sieves to drive equilibrium.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Workup: Quench with dilute HCl (carefully), basify to pH >12 with NaOH, and extract into DCM.

  • Purification: Distillation (high vacuum) or conversion to HCl salt for crystallization.

Impurity Analysis
  • Bis-alkylation: Formation of the tertiary amine (two fluorobenzyl groups) if the aldehyde is in excess. This impurity drastically increases LogP (>3.5) and lowers solubility.

  • Residual Aldehyde: 3-Fluorobenzaldehyde is susceptible to air oxidation (to 3-fluorobenzoic acid), which can contaminate the final product as a salt counter-ion.

Synthesis Workflow Diagram

Synthesis Aldehyde 3-Fluorobenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine -H2O Amine 3-Amino-1-propanol Amine->Imine -H2O Reduction Reduction (NaBH4 / MeOH) Imine->Reduction Workup Acid Quench -> Base Extraction Reduction->Workup Product Target Amino-Alcohol (Free Base) Workup->Product Salt HCl Salt Formation (Solid Stabilization) Product->Salt Optional

Figure 2: Standard Reductive Amination Pathway for Synthesis.

Handling, Stability & Safety

Stability
  • Hygroscopicity: As a free base, amino-alcohols are hygroscopic. They will absorb atmospheric moisture, making accurate weighing difficult. Recommendation: Store as the Hydrochloride (HCl) or Fumarate salt.

  • Oxidation: The secondary amine is relatively stable, but the primary alcohol can be oxidized to the amino-acid under harsh conditions.

  • Shelf Life: >2 years if stored at -20°C under Argon (free base) or RT (salt).

Safety (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements (Extrapolated):

    • H314: Causes severe skin burns and eye damage (due to basicity).

    • H302: Harmful if swallowed (fluorinated aromatics often possess moderate oral toxicity).

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood usage are mandatory.

Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30 - 6.90 (m, 4H): Aromatic protons. Look for the complex splitting pattern typical of meta-substitution.

    • δ 3.78 (s, 2H): Benzylic protons (

      
      ). This singlet is diagnostic.
      
    • δ 3.65 (t, 2H): Protons adjacent to oxygen (

      
      ).
      
    • δ 2.85 (t, 2H): Protons adjacent to nitrogen (

      
      ).
      
    • δ 1.75 (quint, 2H): Central methylene protons.

  • MS (ESI+):

    • [M+H]⁺: 184.1 m/z.

    • Fragmentation: Loss of the fluorobenzyl group (m/z 109) is a common fragment.

References

  • ChemicalBook. 1-Propanol, 3-[[(3-fluorophenyl)methyl]amino]- Product Details & CAS 1038254-19-1.[2] Available at:

  • PubChem. 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol (Analogous Structure Data).[3] National Library of Medicine. Available at:

  • Sigma-Aldrich. 3-(Benzylamino)-1-propanol (Non-fluorinated Analog) Physicochemical Data. Available at:

  • ChemScene. 3-((4-Fluorobenzyl)amino)propan-1-ol (Isomer Data). Available at:

  • MDPI Molecules. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal (Reductive Amination Context). Available at:

Sources

Chemical stability of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the chemical stability of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (CAS: 1038254-19-1). It is designed for researchers requiring a mechanistic understanding of the compound's behavior under ambient conditions to ensure integrity during synthesis, storage, and analysis.

Executive Technical Summary

3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol is a secondary amino-alcohol intermediate characterized by a 3-fluorobenzyl moiety. While chemically robust against hydrolysis, its stability under ambient conditions is compromised by two primary vectors: oxidative debenzylation and atmospheric carboxylation .

  • Primary Risk: Slow oxidation at the benzylic carbon upon exposure to air and light, leading to imine formation and subsequent hydrolysis.

  • Secondary Risk: Reversible formation of carbamates via reaction with atmospheric CO₂ (chemisorption).

  • Physical State: Typically a viscous oil or low-melting solid; highly hygroscopic due to the bifunctional hydrogen-bonding motif.

Physicochemical Characterization

PropertyValue / Description
CAS Number 1038254-19-1
IUPAC Name 3-[(3-fluorobenzyl)amino]propan-1-ol
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.22 g/mol
Functional Groups Secondary Amine, Primary Alcohol, Fluorinated Arene
pKa (Predicted) ~9.5 (Amine), ~16 (Alcohol)
Hygroscopicity High (Amine + Alcohol moieties)
Appearance Colorless to pale yellow viscous liquid (typical for class)

Stability Analysis & Degradation Mechanisms

Oxidative Instability (The Benzylic Liability)

The structural weak point of this molecule is the benzylic methylene group (


) adjacent to the secondary amine. The 3-fluorophenyl ring exerts an inductive electron-withdrawing effect (

), which slightly acidifies the benzylic protons, but the nitrogen lone pair facilitates Radical Hydrogen Atom Transfer (HAT).

Mechanism:

  • Initiation: Under ambient light or trace metal catalysis, dissolved oxygen abstracts a benzylic hydrogen.

  • Propagation: This forms a carbon-centered radical stabilized by the aromatic ring and the adjacent nitrogen.

  • Degradation: The radical reacts with

    
     to form a hydroperoxide, which dehydrates to an imine  (Schiff base).
    
  • Hydrolysis: The imine hydrolyzes in the presence of moisture to release 3-fluorobenzaldehyde and 3-aminopropan-1-ol .

Atmospheric Carboxylation (The "Air-Haze" Effect)

Like many amino-alcohols, this compound acts as a


 scrubber.


  • Observation: Clear oil turns cloudy or forms a white crust (carbamate salt) upon exposure to air.

  • Reversibility: This is often reversible by heating or acid treatment, but it complicates gravimetric analysis and stoichiometry.

Hydrolytic & Thermal Stability
  • Hydrolysis: The molecule contains no hydrolyzable bonds (esters, amides). It is stable in aqueous solution across a wide pH range (2–12).

  • Thermal: Generally stable up to ~100°C. However, distillation should always be performed under high vacuum to prevent thermal oxidation.

Visualizing Degradation Pathways

The following diagram details the mechanistic cascade of degradation under ambient stress.

DegradationPathways Figure 1: Primary degradation pathways: Oxidative Debenzylation and Carboxylation. Compound 3-{[(3-Fluorophenyl)methyl] amino}propan-1-ol Radical Benzylic Radical Intermediate Compound->Radical [O] / hν (H-abstraction) Carbamate Ammonium Carbamate (CO2 Adduct) Compound->Carbamate +CO2 (Air) (Reversible) Imine Imine Species (Schiff Base) Radical->Imine -H2O (Oxidation) Aldehyde 3-Fluorobenzaldehyde (Degradant A) Imine->Aldehyde +H2O (Hydrolysis) Amine 3-Aminopropan-1-ol (Degradant B) Imine->Amine +H2O

Handling & Storage Protocols

To maintain scientific integrity, the following "Self-Validating" protocols are recommended.

Storage Workflow
  • Atmosphere: Store strictly under Argon or Nitrogen . The compound absorbs

    
     and moisture rapidly.
    
  • Temperature: Refrigeration (2–8°C) is recommended to retard oxidation kinetics.

  • Container: Amber glass vials with Teflon-lined caps to prevent photon-initiated radical formation.

Re-Purification Strategy

If the compound has yellowed (oxidation) or solidified/clouded (carboxylation):

  • Dissolve in dichloromethane (DCM).

  • Wash with 1M NaOH (removes carbamates and trace aldehyde acids).

  • Dry over

    
     and concentrate.
    
  • Vacuum Distill (if oil) or Recrystallize (if solid, typically as an HCl salt).

Analytical Monitoring (HPLC)

Monitor stability using Reverse-Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amine).

  • Marker: Look for 3-fluorobenzaldehyde (elutes earlier/later depending on gradient) as the primary indicator of degradation.

Operational Workflow Diagram

HandlingProtocol Figure 2: Decision matrix for handling and remediation of 3-[(3-fluorobenzyl)amino]propan-1-ol. cluster_Good Pass Criteria cluster_Bad Fail Criteria Start Receipt of Compound Check Visual Inspection: Colorless vs. Yellow/Cloudy Start->Check Store Aliquot under Argon Store at 4°C Dark Check->Store Clear/Colorless Purify Dissolve in DCM Basic Wash (1M NaOH) Check->Purify Yellow/Cloudy Salt Convert to HCl Salt (Enhanced Stability) Purify->Salt Salt->Store

References

  • Hamada, S., et al. (2023).[1] Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Journal of Organic Chemistry, 88, 12464-12473.[1] (Demonstrates benzylic oxidation susceptibility). [Link][1]

  • PubChem. (n.d.).[2] Compound Summary: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol.[2] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Frauenkron, M., et al. (2001).[3] Ethanolamines and Propanolamines. Ullmann's Encyclopedia of Industrial Chemistry.[3] (General stability of amino-propanols). [Link]

Sources

Literature review of fluorinated amino propanol derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of fluorinated amino propanol derivatives in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The amino propanol motif—specifically the 1,2-amino alcohol and 1,3-amino alcohol backbones—constitutes a privileged scaffold in medicinal chemistry, serving as the pharmacophore for beta-adrenergic antagonists, sphingosine mimetics, and broad-spectrum antibiotics. The strategic introduction of fluorine into this scaffold transforms its physicochemical profile, modulating basicity (


), lipophilicity (

), and metabolic stability without altering steric bulk significantly.

This guide analyzes the "Fluorine Effect" on amino propanol derivatives, detailing the stereoelectronic interactions (Gauche Effect) that dictate bioactive conformations, and provides validated synthetic protocols for their construction.

Physicochemical Rationale: The Fluorine Effect[1][2]

Basicity Modulation ( Attenuation)

The introduction of a fluorine atom


 or 

to the amine center significantly lowers the basicity of the nitrogen lone pair via strong inductive electron withdrawal (

effect).
  • Non-fluorinated parent (1-amino-2-propanol): Amine

    
    . At physiological pH (7.4), the amine is predominantly protonated (
    
    
    
    ), limiting passive membrane permeability.
  • Fluorinated analog (3-fluoro-1-aminopropan-2-ol): The

    
    -fluorine typically depresses the 
    
    
    
    by 1.0–2.0 units. This increases the fraction of the neutral, free-base form at physiological pH, enhancing blood-brain barrier (BBB) penetration and oral bioavailability.
Conformational Control: The Gauche Effect

Unlike heavier halogens that prefer anti conformations due to steric repulsion, fluorine often dictates a gauche preference in 1,2-disubstituted ethanes (and propanols).[1] This is driven by the hyperconjugative donation of electron density from the C–H


 orbital into the low-lying C–F 

antibonding orbital (

).[1][2]

In 3-fluoro-1,2-amino alcohols, this effect locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a receptor (e.g., Adrenergic receptors or Sphingosine kinases).

GaucheEffect cluster_0 Stereoelectronic Interactions cluster_1 Conformational Outcome Orbital_CH σ(C-H) Bonding Orbital Orbital_CF σ*(C-F) Antibonding Orbital Orbital_CH->Orbital_CF Hyperconjugation (Stabilization) Anti Anti Conformation (Sterically Favored) Gauche Gauche Conformation (Stereoelectronically Favored) Anti->Gauche Fluorine Effect Dominates

Figure 1: The Gauche Effect mechanism in fluorinated alkyl chains driving preferred conformational states.

Synthetic Architectures

The construction of chiral fluorinated amino propanols requires preventing racemization and managing the high hydration energy of the fluoride ion.

Primary Synthetic Routes
  • Nucleophilic Deoxyfluorination: Direct conversion of amino-diols using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Requires protection of the amine to prevent N-fluorination.

  • Ring Opening of Fluorinated Epoxides: Reaction of epifluorohydrin with amines. This is the industrial route for many beta-blockers but often yields racemic mixtures unless chiral catalysts (e.g., Co-Salen) are used.

  • Reduction of

    
    -Fluoro Amino Acids:  High-fidelity route for chiral derivatives. Starting from fluorinated amino acids (e.g., 3-fluoroalanine), reduction with 
    
    
    
    or
    
    
    yields the amino alcohol with retained stereochemistry.

SynthesisPathways AminoAcid α-Fluoro Amino Acid (Chiral Pool) RedAgent Reduction (LiAlH4 / BH3) AminoAcid->RedAgent Epoxide Epifluorohydrin (Racemic or Chiral) NuAgent Nucleophilic Opening (R-NH2) Epoxide->NuAgent Diol Amino-1,2-Diol (Protected Amine) DAST Deoxyfluorination (DAST / Deoxo-Fluor) Diol->DAST Product Fluorinated Amino Propanol (Target Scaffold) RedAgent->Product Retains Stereochemistry NuAgent->Product Regioselective Opening DAST->Product Inversion of Config (SN2)

Figure 2: Primary synthetic strategies for accessing fluorinated amino propanol scaffolds.

Therapeutic Case Studies

Infectious Disease: Florfenicol

Target: Bacterial 50S Ribosomal Subunit.[3][4] Mechanism: Florfenicol is a structural analog of thiamphenicol where the C-3 hydroxyl group is replaced by fluorine.

  • The Fluorine Advantage: The C-3 hydroxyl in chloramphenicol/thiamphenicol is the site of O-acetylation by bacterial acetyltransferase (CAT), the primary mechanism of antibiotic resistance. Replacing –OH with –F eliminates this nucleophilic site, rendering the drug immune to CAT-mediated inactivation while maintaining ribosome binding affinity.

  • Outcome: Broad-spectrum efficacy against resistant bovine respiratory pathogens.

Immunology: Fluorinated Sphingosine-1-Phosphate (S1P) Modulators

Target: S1P Receptors (S1P1–S1P5).[5] Mechanism: Fingolimod (FTY720) is a pro-drug phosphorylated in vivo to mimic sphingosine.

  • The Fluorine Advantage: Fluorinated analogs (e.g., with a trifluoromethyl or fluorophenylene tail) exhibit increased lipophilicity and metabolic stability against lyase degradation.

  • Study Data: Analogs containing a 4,4-difluoro- or 3,3,3-trifluoropropyl chain showed enhanced selectivity for S1P1 over S1P3, reducing bradycardia side effects associated with S1P3 activation.

Cardiovascular: Beta-Blockers

Target:


-Adrenergic Receptors.
Mechanism:  Aryloxypropanolamine scaffold.[6][7]
  • The Fluorine Advantage: Introduction of fluorine into the aryl ring or the t-butyl tail of beta-blockers (like propranolol analogs) has been shown to enhance antioxidant capacity by stabilizing the phenoxy radical, independent of beta-blocking activity.

Experimental Protocol: Synthesis of (S)-3-Fluoro-1-(isopropylamino)propan-2-ol

Objective: Synthesize a fluorinated beta-blocker mimetic via epoxide ring opening.

Reagents:

  • (S)-Epifluorohydrin (CAS: 10604-58-7)

  • Isopropylamine[8]

  • Methanol (anhydrous)

  • Lithium Perchlorate (

    
    ) - Catalyst
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (S)-epifluorohydrin (10 mmol, 1.0 eq) in anhydrous Methanol (20 mL).

  • Catalyst Addition: Add Lithium Perchlorate (1 mmol, 0.1 eq).

    
     acts as a Lewis acid, coordinating to the epoxide oxygen to facilitate ring opening.
    
  • Amine Addition: Add Isopropylamine (12 mmol, 1.2 eq) dropwise at

    
     to prevent exotherm-driven polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 6 hours. Monitor via TLC (System: DCM/MeOH 9:1, stain with Ninhydrin).
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol and excess amine.

  • Extraction: Redissolve residue in Ethyl Acetate (30 mL) and wash with saturated

    
     (2 x 15 mL) and Brine (15 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-10% MeOH in DCM).
    
  • Validation: Characterize via

    
    -NMR (expect triplet of doublets around -230 ppm depending on reference) and Mass Spectrometry (ESI+).
    

Comparative Data: Fluorine Substitution Effects[2][3][6][11][12]

Property1-Amino-2-Propanol (Parent)3-Fluoro-1-Amino-2-PropanolMedicinal Impact
Amine pKa ~9.5~8.2Increased % neutral fraction at pH 7.4; better CNS penetration.
LogP -0.96-0.55Increased lipophilicity improves passive diffusion.
C-3 Bond Energy C-O: ~85 kcal/molC-F: ~105 kcal/molEnhanced metabolic stability against oxidation.
Conformation FlexibleGauche-PreferredPre-organized for receptor binding (lower entropy cost).

References

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. Link

  • Synthesis and Evaluation of Fluorinated Fingolimod (FTY720) Analogues. Journal of Medicinal Chemistry. Link

  • The Preferred All-Gauche Conformations in 3-Fluoro-1,2-Propanediol. Organic & Biomolecular Chemistry. Link

  • Florfenicol: A Comprehensive Overview. ChemicalBook. Link

  • Structure-Activity Relationship of Beta-Blockers. Pharmacy 180. Link

  • Fluorine in Medicinal Chemistry. ChemBioChem. Link

Sources

Hydrogen bond donor and acceptor counts for 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and acceptor (HBA) profile for 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol . The analysis distinguishes between "Rule of 5" compliance metrics and biophysical reality, offering a comprehensive resource for medicinal chemists.

Executive Summary

For rapid assessment in drug discovery pipelines, the hydrogen bond counts for 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol are:

MetricCountComponents
H-Bond Donors (HBD) 2 1 Hydroxyl (-OH), 1 Secondary Amine (-NH-)
H-Bond Acceptors (HBA) 2 1 Oxygen, 1 Nitrogen (Lipinski Definition)
Biophysical HBA Sites ~3 Includes weak acceptance from organic Fluorine

Key Insight: While standard cheminformatics filters (Lipinski) calculate an HBA count of 2, the presence of the meta-fluorine atom introduces a weak but distinct electrostatic acceptor site. This "cryptic" acceptor can influence ligand-protein binding kinetics and conformational stability without violating Rule of 5 (Ro5) thresholds.

Molecular Architecture & Pharmacophore Analysis

To understand the counts, we must deconstruct the molecule into its functional pharmacophores.

IUPAC Name: 3-[(3-fluorobenzyl)amino]propan-1-ol SMILES: OCCCNCc1cccc(F)c1

Structural Breakdown
  • 3-Fluorophenyl Group: A lipophilic aromatic ring with an electron-withdrawing fluorine at the meta position.

  • Secondary Amine Linker: A basic nitrogen atom acting as both a donor and an acceptor.

  • Propanol Chain: A 3-carbon aliphatic linker terminating in a primary hydroxyl group.

Visualization of H-Bonding Sites

The following diagram maps the specific sites contributing to the donor/acceptor profile.

G cluster_HBD H-Bond Donors (Total: 2) cluster_HBA H-Bond Acceptors (Total: 2 + 1 Weak) F_Ring 3-Fluorophenyl Ring (Lipophilic) Amine Secondary Amine (-NH-) F_Ring->Amine Benzyl Carbon F_Atom Fluorine (Weak) F_Ring->F_Atom Meta-substituent Linker Propyl Chain (C3 Spacer) Amine->Linker Amine_H N-H Proton Amine->Amine_H Amine_LP N Lone Pair Amine->Amine_LP Alcohol Primary Alcohol (-OH) Linker->Alcohol Alc_H O-H Proton Alcohol->Alc_H Alc_LP O Lone Pairs Alcohol->Alc_LP

Figure 1: Pharmacophore map highlighting donor (blue) and acceptor (red) sites.

Detailed Hydrogen Bond Profile

Hydrogen Bond Donors (HBD)

Count: 2 The calculation is straightforward and consistent across all major drug discovery rules (Lipinski, Veber, Ghose).

  • Site 1: Primary Alcohol (-OH). The hydrogen attached to the oxygen is a classic donor.

  • Site 2: Secondary Amine (-NH-). The hydrogen attached to the nitrogen is a donor. Note that at physiological pH (7.4), this amine is likely protonated (

    
    ), creating a cationic ammonium species (
    
    
    
    ). In the protonated state, the HBD count effectively rises to 3 , significantly impacting solubility.
Hydrogen Bond Acceptors (HBA)

Standard Count: 2 | Biophysical Count: 3 This is where the definition determines the value.

A. The Lipinski Standard (Ro5)

Lipinski’s rule defines HBA simply as the sum of Nitrogen and Oxygen atoms.

  • Nitrogen: 1

  • Oxygen: 1[1]

  • Total: 2

  • Status: Compliant (Limit is 10).

B. The Fluorine Nuance (Biophysical Reality)

Organic fluorine is often excluded from HBA counts in high-throughput screening because it is a poor acceptor compared to N or O. However, it is not inert .

  • Mechanism: The C-F bond is highly polarized, leaving significant electron density on the fluorine.

  • Interaction Strength: Weak. Interaction energies are typically 1–2 kcal/mol, compared to 5–10 kcal/mol for O/N acceptors.

  • Relevance: In a binding pocket, if the 3-fluoro group aligns with a backbone amide or a serine hydroxyl, it will form a weak hydrogen bond. This is critical for "scaffold hopping" strategies where fluorine replaces a stronger acceptor to modulate potency.

Physicochemical Implications

The HBD/HBA profile directly dictates the ADME (Absorption, Distribution, Metabolism, Excretion) behavior of the molecule.

PropertyImpact of H-Bond Profile
Solubility (LogS) High. The 2 donors and 2 acceptors facilitate strong interaction with water. The protonated amine at pH 7.4 further enhances aqueous solubility.
Permeability (LogP) Moderate. While the fluorophenyl ring adds lipophilicity, the HBD count of 2 is well within the "Rule of 3" for lead-like compounds, suggesting good membrane permeability.
BBB Penetration Favorable. Molecules with HBD < 3 and HBA < 7 generally cross the Blood-Brain Barrier (BBB) efficiently. The fluorine atom often improves CNS penetration by lowering the

of the nearby amine (via inductive effects) and increasing lipophilicity.

Experimental Validation Protocols

To move beyond theoretical counts, the following experimental workflows are recommended to validate the hydrogen bonding capacity (hydrogen bond acidity


 and basicity 

).
Protocol 1: Solvatochromic Analysis (Abraham Descriptors)

This method empirically measures the H-bond acidity (


) and basicity (

).
  • Reagents: Prepare solutions of the analyte in a set of solvents with known properties (e.g., chloroform, acetonitrile, DMSO).

  • Measurement: Record UV-Vis absorption maxima shifts (solvatochromism) or HPLC retention times on specific stationary phases.

  • Calculation: Use the Abraham solvation equation:

    
    
    Where 
    
    
    
    represents H-bond acidity (HBD) and
    
    
    represents H-bond basicity (HBA).
Protocol 2: NMR Titration (Fluorine Validation)

To determine if the Fluorine acts as an active acceptor:

  • Technique:

    
     and 
    
    
    
    NMR.
  • Titrant: Add a standard donor (e.g., 4-fluorophenol) to a solution of the analyte in a non-polar solvent (

    
    ).
    
  • Observation: Monitor the

    
     chemical shift. A downfield shift indicates the fluorine electron cloud is being deshielded by a hydrogen bond interaction.
    

Workflow Start Start: H-Bond Profiling InSilico 1. In Silico Prediction (Ro5 Calculation) Start->InSilico Exp_Solv 2. Solvatochromic Analysis (Abraham Descriptors A & B) InSilico->Exp_Solv Validate Counts Exp_NMR 3. NMR Titration (Confirm F-Acceptor Status) Exp_Solv->Exp_NMR If F-interaction suspected Decision Data Synthesis Exp_NMR->Decision Output Final Pharmacophore Model Decision->Output

Figure 2: Validation workflow from computational prediction to experimental confirmation.

References

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Dalvit, C., & Vulpetti, A. (2011).[1] Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters. Chemistry – A European Journal. Link

  • Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Biological Targets.
  • Abraham, M. H., et al. (2006). Hydrogen Bonding Part 32. An analysis of water-octanol and water-alkane partitioning. Journal of Pharmaceutical Sciences. Link

Sources

Methodological & Application

Application Note: Optimization of Chemoselective N-Alkylation of 3-Aminopropanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-Aminopropanol (


) is a bifunctional building block widely used in the synthesis of amino-lipids, surfactants, and pharmaceutical intermediates. Its dual nucleophilic nature—possessing both a primary amine and a primary hydroxyl group—presents a specific synthetic challenge: Chemoselectivity .[1]

The objective of this guide is to provide a robust framework for optimizing the N-alkylation of 3-aminopropanol while suppressing two common side reactions:

  • O-alkylation: Formation of ether byproducts.[1]

  • Polyalkylation: Formation of tertiary amines or quaternary ammonium salts when mono-alkylation is the target.[1]

This note details two primary protocols: Direct Alkylation (optimized for cost/simplicity) and Reductive Amination (optimized for high selectivity).[1]

Mechanistic Theory & Critical Parameters[1]

The Selectivity Landscape

The optimization of this reaction relies on exploiting the difference in acidity (pKa) and nucleophilicity between the amine and hydroxyl groups.

  • Amine (

    
    ):  pKa of conjugate acid 
    
    
    
    10.[1]5. It is a better nucleophile in neutral conditions.[1]
  • Hydroxyl (

    
    ):  pKa 
    
    
    
    16.[1][2] It requires a strong base to deprotonate.[1]

Key Optimization Rule: To favor N-alkylation, the reaction pH must be maintained between 11 and 14.[1] This is basic enough to scavenge the proton released during amine alkylation (preventing ammonium salt formation) but not basic enough to deprotonate the hydroxyl group (alkoxide formation), which would trigger O-alkylation.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the "Sweet Spot" for mono-N-alkylation.

ReactionPathways Start 3-Aminopropanol (NH2-R-OH) MonoN Mono-N-Alkyl (R'-NH-R-OH) TARGET Start->MonoN Major Path (Kinetic Control) MonoO O-Alkyl Ether (NH2-R-O-R') Start->MonoO Minor Path (Promoted by Strong Base) DiN Di-N-Alkyl (R'2-N-R-OH) MonoN->DiN Over-Alkylation (Excess R'-X) WeakBase Weak Base (K2CO3/ACN) WeakBase->MonoN Favors StrongBase Strong Base (NaH/THF) StrongBase->MonoO Favors

Figure 1: Reaction pathways for 3-aminopropanol alkylation. Green indicates the target product; Red indicates common impurities.

Optimization Strategy: Variable Analysis

The following table summarizes the impact of key variables on the reaction outcome based on internal application data and literature consensus.

VariableConditionEffect on SelectivityRecommendation
Base Strength Strong (NaH, KOtBu)High Risk: Promotes O-alkylation via alkoxide generation.[1]Avoid for N-selectivity.
Moderate (

,

)
Optimal: Scavenges acid without deprotonating OH.[1]Preferred.
Organic (TEA, DIPEA)Good, but can form difficult-to-remove salts or act as nucleophiles.[1]Use if solubility is an issue.
Solvent Polar Aprotic (ACN, DMF)Accelerates

. ACN is cleaner; DMF for low solubility.[1]
Acetonitrile (ACN) is standard.[1]
Protic (MeOH, EtOH)Slows reaction (solvation shell); may promote H-bonding.[1]Use for Reductive Amination only.
Stoichiometry 1:1 (Amine:Electrophile)Risk of di-alkylation (statistical distribution).[1]Avoid.
Excess Amine (3:1 to 5:[1]1)Statistically favors Mono-alkylation.[1]Highly Recommended for direct alkylation.[1]

Protocol A: Direct Alkylation (S_N2)

Best for: Alkyl halides, Tosylates, Mesylates. Challenge: Controlling polyalkylation.

Materials
  • Substrate: 3-Aminopropanol (1.0 equiv, limiting reagent only if precious, otherwise use excess).[1]

  • Alkylating Agent: Alkyl Bromide/Iodide (0.8 equiv relative to amine to ensure mono-selectivity).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).
    
  • Solvent: Acetonitrile (ACN), anhydrous.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
     (20 mmol) in anhydrous ACN (20 mL).
    
  • Amine Addition: Add 3-aminopropanol (30 mmol, 3.0 equiv ) to the suspension. Note: Using excess amine is the single most effective way to prevent over-alkylation.

  • Temperature Control: Heat the mixture to 40°C.

  • Electrophile Addition (Critical): Dissolve the Alkyl Halide (10 mmol, 1.0 equiv) in ACN (5 mL). Add this solution dropwise over 60 minutes using a syringe pump or addition funnel.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine ensures that the unreacted amine competes effectively for the alkyl halide, rather than the already-reacted product.

  • Reaction: Stir at 40–60°C for 4–12 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.[1]

  • Workup:

    • Filter off the solid salts (

      
       and 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The residue contains the product and excess 3-aminopropanol. Since 3-aminopropanol is polar/water-soluble, it can often be removed by an aqueous wash (if the product is lipophilic) or by vacuum distillation.[1]

Protocol B: Reductive Amination

Best for: Aldehydes/Ketones.[1][3][4][5][6] Challenge: Water removal (imine formation). Advantage: Highest selectivity for Mono-N-alkylation.[1]

Mechanistic Workflow

This method proceeds via an imine intermediate, which effectively "locks" the stoichiometry to 1:1 before reduction, preventing polyalkylation.

ReductiveAmination Step1 1. Imine Formation 3-AP + Aldehyde -> Imine + H2O Step2 2. Water Removal (Mol Sieves or MgSO4) Step1->Step2 Equilibrium Shift Step3 3. Reduction Add NaBH4 or STAB Step2->Step3 Activated Imine Final Mono-N-Alkylated Product Step3->Final Irreversible

Figure 2: Stepwise workflow for reductive amination.

Step-by-Step Procedure
  • Imine Formation: Dissolve 3-aminopropanol (10 mmol, 1.0 equiv) and the Aldehyde (10 mmol, 1.0 equiv) in Methanol (MeOH) or Dichloromethane (DCM).

  • Drying (Optional but Recommended): Add activated 4Å Molecular Sieves or anhydrous

    
     to the solution to absorb water and drive imine formation.[1] Stir for 2–4 hours at Room Temperature.
    
  • Reduction:

    • Option A (Standard): Cool to 0°C. Add Sodium Borohydride (

      
      , 1.5 equiv) portion-wise.
      
    • Option B (One-Pot/Sensitive Substrates): Use Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in DCM.[1] STAB is less basic and tolerates functional groups better.[1]

  • Quench: Stir for 2 hours, then quench with saturated

    
     solution.
    
  • Workup: Extract with DCM or EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Analytical Validation (QC)

To verify the success of your optimization, use the following markers:

  • H-NMR Diagnostics:

    • N-Alkylation: Look for the triplet of the

      
       adjacent to the nitrogen (position 3 of the propanol chain). In the starting material, this is typically 
      
      
      
      ppm. Upon alkylation, this often shifts slightly downfield or splits differently depending on the R-group.[1]
    • O-Alkylation: The

      
       adjacent to oxygen (position 1) is typically 
      
      
      
      ppm.[1] If O-alkylation occurs, this signal will shift significantly downfield (
      
      
      ppm) due to the ether linkage.
  • Mass Spectrometry (LCMS):

    • Mono-alkylated mass:

      
      .[1]
      
    • Di-alkylated mass:

      
      .[1]
      
    • Tip: If you see a mass corresponding to

      
       but the NMR shows clean O-H signals, you have N,N-dialkylation.
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine nucleophilicity and chemoselectivity).

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. (Comprehensive review of N-alkylation methods).

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5] The Journal of Organic Chemistry, 61(11), 3849-3862. (The standard protocol for STAB reductive amination).

  • Bar-Haim, G., & Kol, M. (2004).[1][7] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[1][7][8] Organic Letters, 6(20), 3549–3551. (Advanced technique for high selectivity).[1]

Sources

Application Notes & Protocols: The Strategic Utility of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol in the Synthesis of Novel Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the pharmaceutical intermediate, 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol . This document elucidates its application in the synthesis of potential drug candidates, specifically focusing on its role as a key building block for novel Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of the γ-Amino Alcohol Scaffold

The γ-amino alcohol moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals. Its prevalence is particularly notable in the class of monoamine reuptake inhibitors, which are critical for the treatment of depression, anxiety disorders, and neuropathic pain.[1][2][3] Compounds such as Fluoxetine, Duloxetine, and Atomoxetine all feature a variation of this structural motif, highlighting its importance in achieving the desired pharmacological activity.[4][5][6][7][8]

3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol is a strategically designed intermediate that introduces a 3-fluorophenyl group. The fluorine substitution can offer significant advantages in drug design, including:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, potentially increasing the half-life of the final compound.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with target proteins, such as the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • Lipophilicity: Fluorine substitution can modulate the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

These characteristics make 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol a valuable starting material for the development of next-generation dual-acting reuptake inhibitors.[9]

Application: Synthesis of a Novel SNRI Candidate

A primary application of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol is its use as a precursor for the synthesis of potent SNRI drug candidates. The general synthetic strategy involves the O-arylation of the primary alcohol with a suitable aromatic or heteroaromatic system. For the purpose of this guide, we will focus on its reaction with 1-fluoronaphthalene, a common coupling partner in the synthesis of related drugs like Duloxetine.[10][11]

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of a novel SNRI candidate from 3-fluorobenzaldehyde, proceeding through our intermediate of interest.

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: O-Arylation (Williamson Ether Synthesis) 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Intermediate_1 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol 3-Fluorobenzaldehyde->Intermediate_1 1. 3-Aminopropan-1-ol 2. NaBH4 3-Aminopropan-1-ol 3-Aminopropan-1-ol 3-Aminopropan-1-ol->Intermediate_1 SNRI_Candidate N-[(3-Fluorophenyl)methyl]-3-(naphthalen-1-yloxy)propan-1-amine Intermediate_1->SNRI_Candidate NaH, DMSO 1-Fluoronaphthalene 1-Fluoronaphthalene 1-Fluoronaphthalene->SNRI_Candidate

Caption: Proposed synthesis of a novel SNRI via reductive amination and O-arylation.

Mechanism of Action of the Target SNRI

The synthesized SNRI candidate is designed to inhibit the reuptake of serotonin and norepinephrine in the synaptic cleft, leading to an increase in their extracellular concentrations. This dual action can provide a broader spectrum of therapeutic effects compared to single-action agents.

Mechanism_of_Action cluster_transporters Presynaptic_Neuron {Presynaptic Neuron | Serotonin (5-HT) & Norepinephrine (NE) released} SERT SERT Presynaptic_Neuron:t->SERT Reuptake NET NET Presynaptic_Neuron:t->NET Reuptake Postsynaptic_Neuron {Postsynaptic Neuron | Receptor Activation} Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->Postsynaptic_Neuron Neurotransmitter Binding SNRI_Candidate SNRI Candidate SNRI_Candidate->SERT Blockade SNRI_Candidate->NET Blockade

Caption: SNRI mechanism: blocking SERT and NET to enhance neurotransmission.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and quality control of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol and its subsequent conversion to the target SNRI.

Protocol 1: Synthesis of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

This protocol describes the synthesis via a one-pot reductive amination reaction.

Materials and Reagents:

  • 3-Fluorobenzaldehyde

  • 3-Amino-1-propanol[12]

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-fluorobenzaldehyde (1.0 eq) and anhydrous methanol (5 mL per mmol of aldehyde).

  • Amine Addition: Add 3-amino-1-propanol (1.1 eq) dropwise to the solution at room temperature. Stir the mixture for 2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours. Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess NaBH₄.

  • Workup: Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol as a clear oil.

Parameter Value
Typical Yield 75-85%
Purity (by HPLC) >98%
Appearance Colorless to light yellow oil
Protocol 2: Synthesis of N-[(3-Fluorophenyl)methyl]-3-(naphthalen-1-yloxy)propan-1-amine

This protocol details the O-arylation of the intermediate.

Materials and Reagents:

  • 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

  • 1-Fluoronaphthalene

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Toluene (anhydrous)

  • Deionized water

Procedure:

  • Reagent Preparation: Wash sodium hydride (1.5 eq) with anhydrous toluene to remove the mineral oil, and then suspend it in anhydrous DMSO (10 mL per mmol of NaH).

  • Alkoxide Formation: To the NaH suspension, add a solution of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (1.0 eq) in anhydrous DMSO dropwise at room temperature. Stir for 1 hour until hydrogen evolution ceases.

  • Arylation: Add 1-fluoronaphthalene (1.1 eq) to the reaction mixture. Heat the reaction to 80 °C and stir for 12-16 hours.

  • Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product.

Parameter Value
Typical Yield 60-70%
Purity (by HPLC) >99%
Appearance Off-white solid
Protocol 3: Quality Control & Analytical Characterization

Ensuring the purity and identity of the intermediate is crucial for its use in subsequent synthetic steps.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR should be acquired in CDCl₃ or DMSO-d₆. Expected peaks should be consistent with the proposed structure. The presence of the fluorophenyl and propanol moieties should be clearly identifiable.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode should show a clear [M+H]⁺ peak corresponding to the molecular weight of the compound.

Technique Purpose Acceptance Criteria
HPLC Purity Assessment≥98.0%
¹H NMR Structural ConfirmationConforms to structure
MS (ESI) Molecular Weight Confirmation[M+H]⁺ matches theoretical value ± 0.1 Da

Conclusion

3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol is a highly versatile and valuable intermediate for the synthesis of novel pharmaceutical agents, particularly within the class of serotonin-norepinephrine reuptake inhibitors. The strategic incorporation of a 3-fluorophenyl group provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. The protocols detailed in these notes offer a robust framework for the synthesis and analysis of this key building block, enabling further exploration and development in the field of neuroscience and beyond.

References

  • US20040102651A1: Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • ResearchGate: 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

  • KR101644016B1: A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • PubMed: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • Semantic Scholar: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Univar Solutions: 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. [Link]

  • WO2008062473A1: Process for preparing
  • PubMed: Synthesis and activity of a new class of dual acting norepinephrine and serotonin reuptake inhibitors: 3-(1H-indol-1-yl)-3-arylpropan-1-amines. [Link]

  • PubMed: Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae... [Link]

  • PubMed: Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. [Link]

  • ChEMBL: Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI)... [Link]

  • Taylor & Francis: Dapoxetine – Knowledge and References. [Link]

  • ResearchGate: Duloxetine Synthesis. [Link]

  • PubMed: Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. [Link]

  • CHEManager Online: Duloxetine: Refining its Chemical Synthesis with Biocatalysis. [Link]

  • Wikipedia: Atomoxetine. [Link]

  • Wikipedia: Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

Sources

Scalable preparation methods for 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Doc ID: AN-SYN-3FBA-01

Abstract & Strategic Overview

This guide details the scalable synthesis of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (CAS: 1038254-19-1), a versatile secondary amine intermediate used in the development of kinase inhibitors and GPCR ligands.

While direct alkylation is theoretically possible, it often suffers from over-alkylation (formation of tertiary amines) and difficult purification. This protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary scalable route (Route A). This method offers superior chemoselectivity, mild conditions, and a simplified "self-validating" workup ideal for scales ranging from grams to hundreds of grams. An alternative cost-driven route using nucleophilic substitution (Route B) is provided for scenarios where raw material costs outweigh purification complexity.

Target Molecule Profile[1]
  • IUPAC Name: 3-[(3-Fluorobenzyl)amino]propan-1-ol[1]

  • Molecular Formula: C₁₀H₁₄FNO[1]

  • Molecular Weight: 183.22 g/mol [1]

  • Key Functionality: Secondary amine (nucleophilic), Primary alcohol (further derivatization), Fluorine (metabolic stability/lipophilicity).

Retrosynthetic Analysis & Pathway Selection

To ensure scalability and purity, we analyze the disconnection of the C-N bond.

Retrosynthesis cluster_0 Route A: Reductive Amination (Preferred) cluster_1 Route B: Nucleophilic Substitution (Cost-Driven) Target Target: 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol Aldehyde 3-Fluorobenzaldehyde Target->Aldehyde C-N Disconnection Amine 3-Amino-1-propanol Target->Amine + Halide 3-Fluorobenzyl Chloride Target->Halide SN2 Amine_B 3-Amino-1-propanol (Excess) Target->Amine_B +

Figure 1: Retrosynthetic strategies. Route A is selected for high-fidelity synthesis due to minimized side-product formation.

Route A: Reductive Amination (Standard Protocol)

Scale: 10 g – 100 g | Yield: 85-95% | Purity: >98%

Rationale

Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure. STAB is mild enough that it reduces the intermediate imine faster than the aldehyde, preventing the reduction of the starting material to benzyl alcohol. It also suppresses the formation of bis-alkylated tertiary amines, a common plague in direct alkylation.

Materials
ReagentEquiv.[2][3]Role
3-Fluorobenzaldehyde 1.0Electrophile
3-Amino-1-propanol 1.05Nucleophile
NaBH(OAc)₃ (STAB) 1.4Reducing Agent
Dichloromethane (DCM) 10 VolSolvent
Acetic Acid (AcOH) 1.0Catalyst (Optional*)

*Note: AcOH is required only if imine formation is sluggish; usually not needed for primary amines reacting with benzaldehydes.

Step-by-Step Protocol
1. Imine Formation
  • Charge a dry reactor (flask) with 3-Fluorobenzaldehyde (1.0 equiv) and DCM (anhydrous, 10 mL per gram of aldehyde).

  • Add 3-Amino-1-propanol (1.05 equiv) dropwise at room temperature (20–25°C).

    • Observation: The solution may warm slightly (exothermic).

  • Stir for 30–60 minutes under Nitrogen/Argon.

    • Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should diminish as the imine forms.

2. Reduction
  • Cool the mixture to 0°C (ice bath).

  • Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 20 minutes.

    • Safety: rapid addition can cause foaming.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Completion: LCMS should show conversion of Imine (M+H-18) to Amine (M+H).

3. Workup (The "Self-Validating" Purification)

Because the product is an amino-alcohol, it is amphoteric but primarily basic. We use this to wash away non-basic impurities.

  • Quench: Add saturated aqueous NaHCO₃ (slowly) to neutralize acetic acid and boron complexes. Stir for 30 mins.

  • Phase Separation: Separate the organic layer (DCM).

  • Aqueous Extraction: Extract the aqueous layer 2x with DCM/Isopropanol (9:1). Note: Pure DCM might not extract the polar amino-alcohol efficiently; adding IPA helps.

  • Wash: Combine organics and wash with Brine.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Route B: Nucleophilic Substitution (Alternative)

Use Case: When STAB is unavailable or cost of reagents is the sole driver. Risk: Higher probability of bis-alkylation (formation of tertiary amine).

Protocol Modification
  • Reagents: 3-Fluorobenzyl chloride (1.0 equiv) + 3-Amino-1-propanol (3.0 – 5.0 equiv) .

  • Solvent: Ethanol or Acetonitrile.

  • Base: K₂CO₃ (2.0 equiv).

  • Procedure:

    • Dissolve the amine (large excess) and base in solvent at 60°C.

    • Add the benzyl chloride very slowly (dropwise over 2 hours). High local concentration of amine relative to chloride is critical to prevent the product from reacting with a second benzyl chloride molecule.

  • Workup: Evaporate solvent. Partition between water and DCM.[4] The excess amino-propanol will partition into the water, leaving the product in DCM.

Process Safety & Troubleshooting

Critical Control Points (CCP)
Hazard/IssueMitigation Strategy
Boron Waste (Route A) Quench STAB carefully. Boric acid residues can emulsify. Use tartaric acid wash if emulsions persist.
Bis-Alkylation In Route A: Avoid using NaBH₃CN (toxic/less selective). In Route B: Maintain high amine excess.
Product Solubility The product is polar. Do not use pure Hexane/Heptane for extractions; it will stay in the water. Use DCM or EtOAc.[2]
Workup Logic Flowchart

Workup Start Crude Reaction Mixture (DCM + Product + Boron salts) Quench Add Sat. NaHCO3 (pH ~8-9) Start->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Layer (Contains Product) Sep1->Org1 Aq1 Aqueous Layer (Salts + Boron) Sep1->Aq1 Combine Combine Organics Org1->Combine BackExt Back-Extract Aqueous with DCM:IPA (9:1) Aq1->BackExt BackExt->Combine Extracts Wash Brine Wash & Dry (Na2SO4) Combine->Wash Final Concentrate -> Colorless Oil Wash->Final

Figure 2: Optimized workup procedure for polar amino-alcohol isolation.

Analytical Characterization

To validate the synthesis, compare against these expected parameters:

  • Physical State: Clear to pale yellow oil (may crystallize upon prolonged standing or HCl salt formation).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–6.90 (m, 4H, Aromatic).

    • δ 3.82 (s, 2H, Ar-CH ₂-N).

    • δ 3.65 (t, 2H, CH ₂-OH).

    • δ 2.85 (t, 2H, N-CH ₂-CH₂).

    • δ 1.70 (quint, 2H, CH₂-CH ₂-CH₂).

  • Mass Spectrometry (ESI): m/z = 184.1 [M+H]⁺.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Core reference for the STAB reductive amin
  • ChemScene. (n.d.). "3-((3-Fluorobenzyl)amino)propan-1-ol (CAS 1038254-19-1) Product Data." Link

    • Verification of target molecule existence and CAS registry.
  • Sigma-Aldrich. (n.d.). "3-Fluorobenzyl chloride Safety Data Sheet." Link

    • Safety data for alkyl
  • Common Organic Chemistry. (2021). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." Link

    • General reaction mechanism and troubleshooting.

Sources

Application Notes and Protocols: Synthesis of N-(3-Fluorobenzyl)-3-aminopropanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(3-Fluorobenzyl)-3-aminopropanol, a valuable secondary amine intermediate in pharmaceutical and materials science research. The protocol is centered around a robust and widely-used synthetic strategy: the reductive amination of 3-fluorobenzaldehyde with 3-aminopropanol. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques. This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

N-(3-Fluorobenzyl)-3-aminopropanol serves as a key building block in the development of more complex molecules, particularly in medicinal chemistry where the fluorobenzyl moiety can enhance metabolic stability and binding affinity. The synthesis of this target molecule is most efficiently achieved through reductive amination. This powerful transformation forms a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine.[1][2]

Our selected strategy involves a one-pot, two-step process:

  • Imine Formation: The reaction is initiated by the condensation of 3-fluorobenzaldehyde and 3-aminopropanol to form a Schiff base, or imine. This is a reversible reaction that occurs readily at room temperature.[3]

  • In Situ Reduction: The formed imine is then reduced to the target secondary amine using a mild and selective reducing agent, sodium borohydride (NaBH₄).[4][5] This hydride reagent is chosen for its effectiveness, operational simplicity, and favorable safety profile compared to more powerful or toxic alternatives.[3][6]

This approach is highly efficient and avoids the common issue of over-alkylation that can plague direct alkylation methods.[3]

Reaction Mechanism and Workflow

The overall transformation proceeds via two distinct mechanistic stages occurring sequentially in the same reaction vessel.

2.1 Mechanism of Synthesis

The synthesis begins with the nucleophilic attack of the primary amine (3-aminopropanol) on the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This is followed by a proton transfer and subsequent dehydration to yield a C=N double bond, characteristic of an imine. In the second stage, sodium borohydride delivers a hydride ion (H⁻) to the imine carbon, reducing the double bond. A final protonation step, typically from the solvent during workup, yields the final N-(3-Fluorobenzyl)-3-aminopropanol product.[4][5]

Caption: Overall reaction scheme for the synthesis.

2.2 Experimental Workflow

The laboratory procedure is designed for efficiency and safety, moving from reaction setup to final product purification.

G A 1. Reagent Mixing (Aldehyde + Amine in MeOH) B 2. Imine Formation (Stir at RT) A->B C 3. Cooling (Ice Bath, 0-5 °C) B->C D 4. Reduction (Portion-wise NaBH₄ addition) C->D E 5. Quenching (Slow addition of H₂O) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Extraction (EtOAc / H₂O) F->G H 8. Drying & Concentration (Na₂SO₄, Rotary Evaporation) G->H I 9. Purification (Silica Gel Chromatography) H->I

Sources

Solvent selection for the synthesis of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Solvent Engineering for the Synthesis of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (CAS: 1038254-19-1) Molecular Formula: C₁₀H₁₄FNO Class: Secondary Amino Alcohol / N-Benzylated Alkanol

The Challenge: The synthesis of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol presents a classic "solubility paradox" common in medicinal chemistry. The molecule fuses a lipophilic head (3-fluorobenzyl) with a highly polar, hydrophilic tail (3-aminopropanol).

  • Lipophilic Domain: Soluble in DCM, Toluene, 2-MeTHF.

  • Hydrophilic Domain: Soluble in Water, Methanol, Ethanol.[1]

Selecting the wrong solvent results in either:

  • Phase separation during reaction (stalling kinetics).

  • Emulsion formation during workup (yield loss).

  • Chemo-selectivity issues (e.g., over-alkylation or transamidation).

The Solution: This guide prioritizes Reductive Amination over direct alkylation due to superior impurity profiles (avoiding tertiary amine formation). We recommend a "Switchable Polarity" strategy : utilizing a protic solvent (Methanol or Ethanol) to drive the imine equilibrium, followed by a hydrophobic green solvent (2-MeTHF) for efficient extraction.

Part 2: Mechanistic Analysis & Solvent Selection

Synthetic Route Comparison
FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Alkylation (Not Recommended)
Reagents 3-Fluorobenzaldehyde + 3-Amino-1-propanol3-Fluorobenzyl chloride + 3-Amino-1-propanol
Mechanism Imine formation

Reduction
S

2 Nucleophilic Substitution
Solvent Need Protic (stabilizes imine intermediate)Polar Aprotic (dissolves both, scavenges HCl)
Key Impurity Bis-alkylation (low risk)Bis-alkylation (High risk) , Quaternary salts
Green Score High (Water is byproduct)Low (Genotoxic alkyl halide used)
Solvent Screening Logic (The "Solubility Paradox")

The reaction proceeds via a Schiff Base (Imine) intermediate. The formation of this intermediate is an equilibrium process that releases water.

  • Why NOT Dichloromethane (DCM): While excellent for the aldehyde, DCM is poor for the polar amino-alcohol, leading to heterogeneous mixtures. It is also a neurotoxin and restricted under ICH Q3C.

  • Why NOT Ethyl Acetate (EtOAc): Primary amines (starting material) can react with esters (solvent) to form amides (transamidation) at elevated temperatures or prolonged stir times.

  • Why Methanol (MeOH):

    • Solubility: Dissolves both the lipophilic aldehyde and the polar amino-alcohol perfectly.

    • Catalysis: Protic solvents stabilize the zwitterionic hemiaminal intermediate, accelerating imine formation.

    • Greenness: High, but requires removal before aqueous workup to prevent product loss into the water phase.

Part 3: Visualization of Solvent Workflow

The following diagram illustrates the decision matrix for solvent selection based on reaction kinetics and workup efficiency.

SolventSelection Start Start: Solvent Selection for 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol CheckRoute Select Synthetic Route Start->CheckRoute RouteAlk Route B: Alkylation (R-Cl + Amine) CheckRoute->RouteAlk Low Selectivity RouteRed Route A: Reductive Amination (R-CHO + Amine) CheckRoute->RouteRed High Selectivity SolventScreen Screen Reaction Solvent RouteRed->SolventScreen OptionDCM DCM / DCE SolventScreen->OptionDCM OptionEtOAc Ethyl Acetate SolventScreen->OptionEtOAc OptionMeOH Methanol / Ethanol SolventScreen->OptionMeOH FailDCM FAIL: Poor solubility of Amino-propanol OptionDCM->FailDCM FailEtOAc RISK: Transamidation side-reaction OptionEtOAc->FailEtOAc SuccessMeOH OPTIMAL: High Solubility + Imine Stabilization OptionMeOH->SuccessMeOH Workup Workup Strategy SuccessMeOH->Workup ExtractSolvent Extraction Solvent: 2-MeTHF Workup->ExtractSolvent Phase Separation

Caption: Decision tree for solvent selection highlighting the superiority of Methanol for reaction and 2-MeTHF for extraction.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol via Reductive Amination. Scale: 10 mmol (Gram scale). Green Chemistry Status: Compliant (Methanol/2-MeTHF system).

Reagents & Materials
ReagentEquiv.MWAmountRole
3-Fluorobenzaldehyde 1.0124.111.24 gElectrophile
3-Amino-1-propanol 1.0575.110.79 gNucleophile
Methanol (Anhydrous) --30 mLReaction Solvent
Sodium Borohydride (NaBH₄) 1.537.830.57 gReducing Agent
2-Methyltetrahydrofuran (2-MeTHF) --50 mLExtraction Solvent
Step-by-Step Procedure

Step 1: Imine Formation (The "Schiff Base" Equilibrium)

  • Charge a 100 mL round-bottom flask with 3-Fluorobenzaldehyde (1.24 g, 10 mmol) and Methanol (20 mL).

  • Critical Step: Add 3-Amino-1-propanol (0.79 g, 10.5 mmol) dropwise over 5 minutes.

    • Note: A slight exotherm may occur. The solution typically turns clear to pale yellow.

  • Stir at Room Temperature (20–25°C) for 2 hours .

    • Mechanism:[2] The protic solvent (MeOH) facilitates proton transfer, driving the equilibrium toward the imine (C=N) species.

Step 2: Reduction

  • Cool the reaction mixture to 0°C (Ice bath).

  • Add Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol) portion-wise over 15 minutes.

    • Safety: Evolution of Hydrogen gas (H₂). Ensure good ventilation.[3]

  • Remove ice bath and stir at Room Temperature for 3 hours .

    • Monitoring: Check by TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS. The imine intermediate should disappear.

Step 3: Quench & Solvent Swap (The "Green" Workup)

  • Quench the reaction by adding Water (5 mL) dropwise. Stir for 10 minutes to destroy excess borohydride.

  • Concentration: Evaporate the Methanol under reduced pressure (Rotovap, 40°C).

    • Why? Methanol is miscible with water. Leaving it in will prevent phase separation during extraction.

  • Resuspend the aqueous residue in Water (20 mL) and adjust pH to ~10-11 with 1N NaOH (if necessary) to ensure the amine is free-based.

Step 4: Extraction & Isolation

  • Extract the aqueous phase with 2-MeTHF (2 x 25 mL).

    • Why 2-MeTHF? Unlike DCM, it is derived from renewable resources, has a higher boiling point, and separates cleanly from water even with amino-alcohols present.

  • Wash combined organics with Brine (15 mL).

  • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate in vacuo to yield the crude oil.

Step 5: Purification (if required)

  • The crude product is often >95% pure. If purification is needed, use Flash Chromatography.[4]

  • Eluent: DCM : MeOH : NH₄OH (90 : 9 : 1).

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationExtend Step 1 time; Add molecular sieves (3Å) to scavenge water.
Emulsion during Workup Amphiphilic nature of productUse 2-MeTHF instead of EtOAc. Add solid NaCl to the aqueous layer (Salting out).
Tertiary Amine Impurity Over-alkylationEnsure Step 1 is complete before adding reducing agent. Use NaBH(OAc)₃ instead of NaBH₄ (milder).
Ester Impurities TransamidationDo NOT use Ethyl Acetate as the reaction solvent. Stick to Methanol.

Part 6: References

  • Green Solvent Selection for Reductive Amination:

    • Title: Development of a solvent selection guide for aldehyde-based direct reductive amination processes.

    • Source: Green Chemistry, 2013, 15, 1159.[5]

    • URL:[Link]

  • Solubility of Amino Acids and Alcohols:

    • Title: The Solubility of Amino Acids in Various Solvent Systems.[1][6]

    • Source: University of Rhode Island Dissertations.[1]

    • URL:[Link]

  • Specific Reactivity of 3-Fluorobenzyl Chloride (Alternative Route Context):

    • Title: 3-Fluorobenzyl Chloride Synthesis and Reactivity.[3]

    • Source: NBInno Technical Data.

    • URL:[Link]

  • General Reductive Amination Protocols:

    • Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory.[7]

    • Source: Journal of Chemical Education / GCTLC.

    • URL:[Link]

Sources

Procedures for coupling 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amide Coupling of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol with Carboxylic Acids

Executive Summary

The functionalization of bifunctional building blocks requires precise control over reaction trajectories. 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol is a highly valuable pharmacophore precursor containing both a sterically hindered secondary amine and a highly accessible primary alcohol. This application note provides a comprehensive, field-proven guide to achieving absolute chemoselectivity (N-acylation over O-acylation) during amide bond formation. By leveraging kinetic differentiation and strategically selecting coupling reagents, researchers can eliminate the need for transient hydroxyl protection steps, thereby streamlining synthetic workflows.

Mechanistic Causality: Directing N-Acylation

The fundamental challenge in coupling a carboxylic acid with 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol lies in the competition between the secondary amine and the primary alcohol. While nitrogen is intrinsically a softer, more potent nucleophile than oxygen, the steric bulk of the 3-fluorobenzyl group and the propyl chain significantly dampens the amine's kinetic advantage.

To enforce chemoselective N-acylation, the reaction must be kinetically controlled through the formation of specific active esters (e.g., OBt or OAt esters)[1].

  • The Role of HATU and EDC/HOBt: Reagents like HATU or the EDC/HOBt system convert the carboxylic acid into an active ester. These intermediates are highly selective; they undergo rapid aminolysis with the secondary amine but react sluggishly with the primary alcohol at room temperature.

  • The Danger of DMAP: 4-Dimethylaminopyridine (DMAP) is a potent acyl transfer catalyst that forms a highly electrophilic acylpyridinium intermediate[2]. This intermediate is indiscriminately reactive toward hard nucleophiles, meaning its presence will rapidly drive unwanted O-acylation (esterification) at the primary alcohol. Rule of thumb: DMAP must be strictly excluded from these workflows.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are the optimal bases. Their steric bulk prevents them from acting as competing nucleophiles while efficiently deprotonating the carboxylic acid to initiate the activation sequence[3].

Chemoselectivity RCOOH Carboxylic Acid ActiveEster Active Ester (OBt / OAt) RCOOH->ActiveEster Activation Activator Coupling Reagent (HATU or EDC/HOBt) Activator->ActiveEster NAcyl N-Acylation (Desired Amide) ActiveEster->NAcyl Kinetically Favored (Soft Nucleophile) OAcyl O-Acylation (Ester Byproduct) ActiveEster->OAcyl DMAP / Heat (Hard Nucleophile) AminoAlcohol 3-{[(3-Fluorophenyl)methyl] amino}propan-1-ol AminoAlcohol->NAcyl AminoAlcohol->OAcyl

Figure 1: Mechanistic pathway illustrating chemoselective N-acylation over O-acylation.

Quantitative Reagent Evaluation

The following matrix summarizes the empirical outcomes of various coupling systems when applied to unprotected amino alcohols. Selecting the right system is a balance of substrate complexity, scale, and desired purity.

Coupling SystemBaseAdditiveExpected N-AcylationExpected O-AcylationMechanistic Rationale & Notes
HATU DIPEANone>92% <2%Optimal for sterically hindered carboxylic acids. Generates highly reactive OAt ester.
EDC·HCl NMMHOBt85-90% <5%Best for scale-up. EDC urea byproduct is water-soluble, allowing for simple aqueous workup[1].
DCC TEADMAP<40%>50% Avoid. DMAP drives rapid esterification via acylpyridinium intermediate[2].
Acid Chloride TEANone50-60%20-30%Poor chemoselectivity. High electrophilicity of the chloride leads to competitive O-acylation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as "self-validating systems." They incorporate specific In-Process Controls (IPCs) that allow the chemist to verify the success of each phase before proceeding, preventing the carryover of failed reactions.

Protocol A: High-Efficiency HATU Coupling (For Hindered Acids)

This method is ideal for discovery-scale synthesis (0.1 – 5.0 mmol) where maximum yield and rapid reaction times are prioritized.

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise.

    • Validation Check 1: The solution should turn distinctively yellow within 5 minutes, confirming the formation of the active HOAt ester. Stir for 15 minutes.

  • Amine Introduction: Dissolve 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (1.05 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the activated ester solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Check 2 (IPC): Analyze an aliquot via LC-MS. The target mass should correspond to

      
       of the amide. The absence of a 
      
      
      
      Da mass shift confirms that O-acylation has not occurred.
  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NH₄Cl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and Brine (3x, to remove DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Scalable EDC/HOBt Coupling (For Standard Acids)

This method is prioritized for scale-up (>5.0 mmol) due to the lower cost of reagents and the ease of removing water-soluble byproducts[1].

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous Dichloromethane (DCM) or DMF (0.2 M). Cool to 0 °C.

  • Coupling Agent Addition: Add EDC·HCl (1.2 equiv) followed by N-Methylmorpholine (NMM) (2.5 equiv). Stir for 30 minutes at 0 °C.

  • Amine Introduction: Add 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (1.0 equiv) dropwise.

  • Propagation: Stir at room temperature for 12 hours.

    • Validation Check (IPC): Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and gently heat. The disappearance of the secondary amine spot (which typically stains faint yellow/brown) validates reaction completion.

  • Aqueous Workup: The EDC-derived urea byproduct is highly water-soluble. Wash the organic layer with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and Brine.

  • Isolation: Dry, concentrate, and purify as needed.

Workflow Step1 1. Acid Activation Mix RCOOH, Reagents, Base in Solvent Stir 15-30 min at 0°C Step2 2. Amine Addition Add Amino Alcohol dropwise Maintain 0°C to RT Step1->Step2 Step3 3. Reaction & IPC Stir at RT Validate via LC-MS or Ninhydrin TLC Step2->Step3 Step4 4. Aqueous Workup Dilute with Organics Wash: NH4Cl/HCl, NaHCO3, Brine Step3->Step4 Step5 5. Isolation Dry (Na2SO4), Concentrate Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for self-validating amide coupling.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | acs.org |
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents | nih.gov |
  • Process optimization for acid-amine coupling: a c

Sources

Application Note: Handling, Storage, and Experimental Protocols for Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Application Note & Laboratory Protocol

Mechanistic Grounding: The "Fluorine Effect" in Amino Alcohols

Fluorinated amino alcohols—such as 2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol and (S)-2-amino-2-(2-fluorophenyl)ethanol—are indispensable building blocks in modern medicinal chemistry and asymmetric catalysis[1][2]. The strategic incorporation of fluorine atoms into an amino alcohol scaffold does not merely increase lipophilicity; it fundamentally rewrites the molecule's electronic and conformational landscape.

The Causality of Altered Reactivity: Fluorine is the most electronegative element. When placed adjacent to or near an amino alcohol moiety, it exerts a powerful inductive electron-withdrawing effect (-I effect). This electronic pull leads to two critical phenomena:

  • pKa Shifting: The basicity of the amine is significantly reduced (destabilization of the protonated state), while the acidity of the hydroxyl group is increased (stabilization of the alkoxide anion). In many cases, this promotes zwitterionic behavior in solution via intramolecular proton transfer—a state rarely seen in their non-fluorinated counterparts[3].

  • Conformational Locking: Molecular dynamics and NMR analyses reveal that fluorinated amino alcohols exhibit complex intra- and intermolecular interactions, including unique H-bond-assisted and through-space

    
     couplings[4]. These interactions lock the molecules into specific conformations, which is highly advantageous for receptor binding but requires careful handling to prevent unwanted aggregation or hydrate formation in the lab.
    

Physicochemical Properties & Comparative Data

To safely handle and store these compounds, scientists must understand how their physical properties deviate from standard aliphatic or aromatic amino alcohols. The table below summarizes these quantitative and qualitative shifts.

ParameterFluorinated Amino AlcoholsNon-Fluorinated AnalogsMechanistic Causality / Impact
Amine Basicity (

)
Lower (typically 5.0 – 7.5)Higher (typically 9.0 – 10.5)Strong electron-withdrawing effect of fluorine destabilizes the protonated amine[3].
Alcohol Acidity (

)
Higher (more acidic)Lower (less acidic)Inductive effect stabilizes the alkoxide anion, promoting zwitterion formation[3].
Lipophilicity (LogP) Generally HigherLowerC-F bonds increase hydrophobicity, enhancing membrane and blood-brain barrier penetration[1][5].
Metabolic Stability HighModerate to LowThe high bond dissociation energy of the C-F bond resists cytochrome P450-mediated oxidative degradation[6].
Hygroscopicity High (Prone to hydrate formation)Low to ModerateAltered hydrogen-bonding networks strongly attract atmospheric moisture[7].

Storage and Inventory Management Protocols

Because of their unique hydrogen-bonding capabilities, fluorinated amino alcohols are particularly susceptible to moisture-induced degradation or hydrate formation, which can ruin stoichiometric precision in highly sensitive catalytic reactions.

Storage Causality:

  • Temperature Control (2–8°C): Minimizes thermal degradation and prevents the volatilization of lower-molecular-weight fluorinated derivatives[7].

  • Inert Atmosphere: Storing under a positive pressure of Argon or Nitrogen prevents atmospheric moisture from interacting with the highly polarized hydroxyl groups, thereby preventing the formation of stable hydrates[8].

G A Fluorinated Amino Alcohol Batch Received B Hygroscopicity & Stability Assessment A->B C Inert Storage (Ar/N2) Desiccator at 2-8°C B->C High Sensitivity D Standard Storage Sealed at 2-8°C B->D Low Sensitivity E Fume Hood Handling PPE: Nitrile Gloves, Goggles C->E D->E F Schlenk Line Synthesis (Air-Free Workflow) E->F Reaction Setup

Caption: Workflow for the safe handling and storage of fluorinated amino alcohols.

Self-Validating Experimental Protocol: Synthesis of a Metal-Fluorinated Amino Alkoxide Complex

Fluorinated amino alcohols are frequently used as bidentate chelating ligands for transition metals (e.g., Ruthenium or Copper) in asymmetric catalysis or chemical vapor deposition (CVD)[8][9]. The following protocol details the synthesis of a metal complex, engineered as a self-validating system where each step includes a mandatory analytical checkpoint to ensure causality and success before proceeding.

Phase 1: Rigorous Deprotonation of the Ligand

Because the fluorinated alcohol is more acidic than a standard alcohol, deprotonation is highly efficient but must be kept strictly anhydrous to prevent the formation of hydroxides.

  • Setup: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 5.0 mmol of the fluorinated amino alcohol in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Slowly add 5.5 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil, pre-washed with hexanes) at 0°C.

  • Reaction: Stir the mixture at room temperature for 2 hours until gas evolution ceases.

  • Validation Check 1 (FTIR): Withdraw a 0.1 mL aliquot, evaporate the THF under vacuum, and acquire an ATR-FTIR spectrum. Pass Condition: The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ confirms the quantitative formation of the sodium aminoalkoxide[8]. Do not proceed to Phase 2 if the O-H band persists.

Phase 2: Metal Complexation
  • Reagent Addition: To the validated alkoxide solution, add 2.5 mmol of the metal precursor (e.g.,

    
     for Ruthenium complexes) against a positive counter-flow of Argon[9].
    
  • Heating: Attach a reflux condenser and heat the reaction mixture to 66°C for 48 hours[9].

  • Validation Check 2 (Visual/UV-Vis): Monitor the solution for a distinct color change (e.g., transitioning to a deep orange/red). Pass Condition: A UV-Vis scan of an aliquot should reveal a new broad d-d transition band in the visible region, confirming the displacement of chlorides and the successful chelation of the metal center[8].

Phase 3: Isolation and Structural Verification
  • Purification: Remove the THF solvent under reduced pressure. Purify the crude solid via silica gel column chromatography (using a

    
    :hexane gradient) followed by vacuum sublimation (0.25 Torr, 90°C) to yield the pure complex[9].
    
  • Validation Check 3 (Multinuclear NMR): Acquire

    
    , 
    
    
    
    , and
    
    
    NMR spectra. Pass Condition: The
    
    
    NMR spectrum must show sharp, distinct signals shifted from the free ligand baseline. The absence of upstream fluoride peaks confirms that the harsh heating conditions did not induce C-F bond cleavage or defluorination.

References

  • Chang, I. S., & Willis, C. J. (1977). "Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives." Canadian Journal of Chemistry,[Link]

  • Chiari, C., et al. (2024). "Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space JFH coupling in fluorinated amino alcohols." Organic & Biomolecular Chemistry, RSC,[Link]

  • National Taiwan University. (2003). "Synthesis and Characterization of Ruthenium Complexes with Two Fluorinated Amino Alkoxide Chelates." NTU Scholars,[Link]

Sources

Troubleshooting & Optimization

Removing unreacted aldehyde impurities from 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this target molecule, particularly the removal of unreacted 3-fluorobenzaldehyde following reductive amination. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to ensure the highest purity of your final compound.

The Challenge: Persistent Aldehyde Impurities

The synthesis of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol is commonly achieved through the reductive amination of 3-fluorobenzaldehyde with 3-aminopropan-1-ol. While this is a robust reaction, a frequent challenge is the removal of residual, unreacted 3-fluorobenzaldehyde from the desired secondary amine product. The similar polarities and solubilities of the aldehyde and the product can make traditional purification methods, such as direct crystallization or simple liquid-liquid extraction, inefficient.

This guide will explore several effective strategies to overcome this purification hurdle, focusing on the underlying chemical principles to empower you to make informed decisions for your specific experimental context.

Troubleshooting and FAQs

Here, we address common questions and issues encountered during the purification of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol.

Q1: My initial workup with an acid-base extraction failed to remove the 3-fluorobenzaldehyde impurity. Why is this happening and what should I do?

This is a common observation. Standard acid-base extraction is designed to separate basic compounds (like your amine product) from neutral or acidic compounds. While your product, 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol, will be protonated and move into the aqueous phase upon acidification, 3-fluorobenzaldehyde is a neutral molecule and is expected to remain in the organic phase. However, incomplete separation can occur due to several factors:

  • Emulsion Formation: The presence of both polar and non-polar functional groups in your product and starting materials can lead to the formation of emulsions at the aqueous-organic interface, trapping impurities.

  • Insufficient Phase Separation: If the volumes of your organic and aqueous phases are not optimized, or if the shaking during extraction is too vigorous, complete separation may not be achieved.

  • Distribution Coefficient: While the aldehyde is largely non-polar, it may have some minor solubility in the aqueous phase, leading to carry-over.

Solution: A more selective method is required. We recommend a bisulfite extraction, which specifically targets the aldehyde functionality.

Q2: What is a bisulfite extraction, and how does it work for removing aldehydes?

A bisulfite extraction is a highly effective liquid-liquid extraction technique for the selective removal of aldehydes from organic mixtures.[1] The method relies on the reversible nucleophilic addition of the bisulfite ion (HSO₃⁻) to the carbonyl carbon of the aldehyde.[2][3] This reaction forms a water-soluble bisulfite adduct, which can be easily separated into the aqueous phase, leaving your desired amine product in the organic phase.[1][4][5]

Mechanism of Action:

The lone pair of electrons on the sulfur atom of the bisulfite ion attacks the electrophilic carbonyl carbon of the 3-fluorobenzaldehyde. A subsequent proton transfer results in the formation of a stable, ionic α-hydroxy sulfonate salt (the bisulfite adduct). This salt is highly soluble in water and can be efficiently extracted from the organic reaction mixture.[2][6][7]

Bisulfite Adduct Formation cluster_reactants Reactants cluster_products Products Aldehyde 3-Fluorobenzaldehyde Adduct Water-Soluble Bisulfite Adduct Aldehyde->Adduct Nucleophilic Addition Bisulfite Sodium Bisulfite (NaHSO₃) Bisulfite->Adduct Scavenger Resin Workflow Start Crude Product (Amine + Aldehyde) Resin Aldehyde Scavenger Resin (e.g., Amino-functionalized) Start->Resin Pass Solution Through Filtration Filtration Resin->Filtration Product Purified Amine Product Filtration->Product Filtrate Waste Resin-Bound Aldehyde Filtration->Waste Solid

Sources

Technical Support Center: Optimizing HPLC for 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Solubility & Method Development Guide Compound Class: Lipophilic Secondary Amino-Alcohols[1]

Executive Technical Overview

Welcome to the technical support hub for 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol .

This compound presents a classic "amphiphilic conflict" in chromatography. It possesses a lipophilic fluorophenyl tail (LogP ~1.8–2.[1]0) and a hydrophilic, basic amino-propanol head (pKa ~9.5).[1] This duality often leads to two distinct failure modes in HPLC:

  • Solubility Mismatch (Physical): The free base is an oil or low-melting solid that resists aqueous dissolution, tempting researchers to use 100% organic diluents.[1] This causes "solvent shock" upon injection, leading to peak fronting or precipitation.[1]

  • Silanol Interaction (Chemical): The secondary amine moiety interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1]

This guide provides self-validating protocols to overcome these barriers.

Diagnostic Workflow: Isolate the Failure Mode

Before altering your method, use this logic flow to identify if your issue is Physical (Solubility) or Chemical (Interaction) .

DiagnosticFlow Start Symptom Observed Symptom Peak Shape Distortion Start->Symptom Split Type of Distortion? Symptom->Split Fronting Fronting / Doublet (Pre-peak shoulder) Split->Fronting Early Elution Tailing Tailing (Asymmetry > 1.5) Split->Tailing Late Elution SolventMismatch CAUSE: Solvent Mismatch Sample solvent is stronger than Mobile Phase Fronting->SolventMismatch Silanol CAUSE: Silanol Interaction Uncapped silanols binding to amine Tailing->Silanol Action1 FIX: Match Diluent to MP Reduce Injection Vol SolventMismatch->Action1 Action2 FIX: Add Modifier (TEA) Change pH / Column Silanol->Action2

Figure 1: Diagnostic logic tree distinguishing physical solvent effects from chemical stationary phase interactions.

Module 1: Overcoming Solubility & Solvent Mismatch

The Issue: The free base form of the compound is sparingly soluble in water. Researchers often dissolve it in 100% Methanol (MeOH) or Acetonitrile (ACN). When this strong solvent plug hits a reversed-phase mobile phase (e.g., 90% Water), the compound precipitates momentarily or travels faster than the mobile phase, causing split peaks.[1]

Protocol A: The "Golden Ratio" Diluent Strategy

Do not use 100% organic diluent. Use this step-down protocol to find the "Golden Ratio"—the highest water content that keeps your sample soluble.

Step-by-Step:

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL 100% Methanol (Stock A).

  • Titration: Take 100 µL of Stock A.

  • Stepwise Addition: Add acidic water (0.1% Formic Acid in H₂O) in 100 µL increments.

    • Why Acidic? The amine (pKa ~9.5) will protonate at pH ~3, drastically increasing aqueous solubility compared to neutral water.[1]

  • Observation: Vortex after each addition. Stop when turbidity appears.[1]

  • Final Diluent: Set your sample diluent composition to 10% less aqueous than the turbidity point.

Data Table: Recommended Diluents

Sample ConcentrationRecommended Diluent CompositionInjection Volume Limit (4.6mm ID Column)
High (>1 mg/mL)50:50 MeOH:0.1% FA Water5 - 10 µL
Med (0.1 mg/mL)20:80 MeOH:0.1% FA Water20 - 50 µL
Trace (<10 µg/mL)Match Initial Mobile Phase>50 µL

Critical Insight: If you must use a high-organic diluent for solubility, you must reduce your injection volume.[1] A 5 µL injection of 100% ACN is usually tolerated; a 50 µL injection will destroy peak shape.

Module 2: Mobile Phase & Chemical Optimization

The Issue: Secondary amines love to stick to the acidic silanols on the silica surface of HPLC columns. This causes the dreaded "shark fin" tailing.

Strategy B: The "Proton Saturation" Method (Low pH)

This is the most robust method for this compound class.

  • Mechanism: At pH 2.0–3.0, surface silanols (pKa ~4–5) are protonated (neutral) and less likely to bind the amine.[1] Simultaneously, the amine is fully protonated (ionized), increasing solubility.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Formic Acid.

    • Note: TFA pairs strongly with amines, sharpening peaks but potentially suppressing MS signal.[1] Formic acid is better for MS.[1]

  • Mobile Phase B: Acetonitrile + 0.08% TFA / Formic Acid.[1]

Strategy C: The "Silanol Shield" Method (High pH)

Requires a Hybrid Silica Column (e.g., Waters XBridge, Agilent Poroshell HPH).[1]

  • Mechanism: At pH 10.5, the amine is neutral (free base).[1] Neutral amines do not interact ionically with silanols.[1] This often yields the sharpest peaks and highest retention.

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Warning: Do NOT use standard silica columns at this pH; they will dissolve.[1]

Frequently Asked Questions (Troubleshooting)

Q1: I see a sharp spike before my main peak. Is this an impurity?

  • Analysis: Likely not. This is often the "solvent front" effect. If your sample is dissolved in 100% ACN and your mobile phase is 10% ACN, a portion of your analyte travels with the injection plug, eluting immediately.[1]

  • Fix: Dilute your sample with water (or mobile phase A) until the solvent strength matches the starting gradient conditions.

Q2: My pressure fluctuates wildly during the run.

  • Analysis: The compound might be precipitating inside the column or mixing tee. This happens if the free base is injected into a neutral, high-aqueous mobile phase.[1]

  • Fix: Ensure your Mobile Phase A is acidic (pH < 3).[1] The salt form of the amine is far more soluble than the free base.

Q3: Which column stationary phase is best?

  • Recommendation: Use a Base-Deactivated (End-capped) C18 or a PFP (Pentafluorophenyl) column.

    • Why PFP? The fluorine atoms in the PFP phase interact via pi-pi stacking with the fluorophenyl group of your compound, offering unique selectivity and often better peak shape for fluorinated aromatics.

References

  • Dolan, J. W. (2025).[1] Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.[1][2][3][4] Retrieved from [Link]

  • Shimadzu Technical Support . (2025).[1] Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. Retrieved from [Link]

  • Phenomenex . (2025).[1] Avoiding Mobile Phase Mismatch in HPLC. Phenomenex Knowledge Center. Retrieved from [Link]

  • Axion Labs . (2022).[1] HPLC Peak Tailing - Troubleshooting and Solutions. Axion Analytical Labs.[1] Retrieved from [Link]

  • US EPA . (2025). CompTox Chemicals Dashboard: Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]- (Structural Analog Data). US Environmental Protection Agency.[1] Retrieved from [Link][5]

Sources

Validation & Comparative

Comparative 1H NMR Analysis of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol: Benchtop vs. High-Field Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on fluorinated building blocks to modulate lipophilicity and metabolic stability, the rapid structural verification of intermediates like 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol becomes critical. This compound—a secondary amine linking a 3-fluorobenzyl moiety to a propan-1-ol chain—presents specific nuclear magnetic resonance (NMR) challenges due to heteronuclear fluorine-proton (


F-

H) coupling and aliphatic signal overlap.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of Benchtop NMR (60–100 MHz) against traditional High-Field Superconducting NMR (400–800 MHz) . By understanding the causality behind magnet strength, solvent dynamics, and spin-spin coupling, drug development professionals can optimize their analytical workflows for both at-line quality control and rigorous structural elucidation.

Molecular Context & Spectral Deconstruction

Before comparing platforms, we must establish the theoretical


H NMR profile of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol. The molecule consists of three distinct magnetic environments:
  • The Aromatic Region (4H, ~6.9–7.3 ppm): The symmetry of the benzene ring is broken by the meta-fluoro substitution. Because

    
    F is a spin-½ nucleus with 100% natural abundance, it couples strongly with adjacent protons. Ortho-fluorine-proton couplings (
    
    
    
    ) typically range from 8–10 Hz, while meta-couplings (
    
    
    ) are ~5–6 Hz 1. This transforms standard aromatic doublets and triplets into complex doublet-of-doublets (dd) and doublet-of-triplets (dt), demanding high spectral dispersion for accurate integration 2.
  • The Benzylic & Heteroatom-Adjacent Methylene Region (6H, ~2.7–3.8 ppm):

    • Benzylic CH

      
      : ~3.8 ppm (singlet).
      
    • O-CH

      
      : ~3.6–3.8 ppm (triplet).
      
    • N-CH

      
      : ~2.7–2.8 ppm (triplet).
      
  • The Aliphatic Core (2H, ~1.7 ppm): The central CH

    
     of the propanol chain appears as a quintet due to coupling with the adjacent N-CH
    
    
    
    and O-CH
    
    
    groups.
  • Exchangeable Protons (NH, OH): Highly dependent on solvent, temperature, and concentration. In CDCl

    
    , they often coalesce into a single broad peak (~2.5–3.0 ppm).
    

Platform Comparison: High-Field vs. Benchtop NMR

The choice between a high-field and benchtop system hinges on the physical relationship between the Larmor frequency and


-coupling. While chemical shift (in ppm) is independent of field strength, the peak width (in Hz) of a 

-coupled multiplet is fixed.
High-Field NMR (400–800 MHz)

High-field spectrometers utilize superconducting magnets cooled by liquid helium and nitrogen. At 600 MHz, a standard 7 Hz triplet occupies only ~0.03 ppm of the spectral window 3.

  • Advantage: This massive dispersion cleanly separates the benzylic CH

    
     singlet from the O-CH
    
    
    
    triplet, which would otherwise overlap. Furthermore, it resolves the second-order effects in the 3-fluorobenzyl aromatic region, allowing precise extraction of
    
    
    and
    
    
    constants.
  • Limitation: High capital expenditure, strict infrastructure requirements, and delayed time-to-result due to central-lab queuing.

Benchtop NMR (60–100 MHz)

Benchtop systems employ cryogen-free NdFeB permanent magnets, democratizing NMR for at-line process chemistry 4. However, at 60 MHz, that same 7 Hz triplet spans ~0.3 ppm [[3]]().

  • Advantage: Zero cryogen costs, small footprint, and immediate inline/at-line reaction monitoring. For example, tracking the reductive amination of 3-fluorobenzaldehyde to form our target compound is easily achieved by monitoring the disappearance of the aldehyde proton at ~10.0 ppm, an area free of overlap 5.

  • Limitation: The benzylic CH

    
     and O-CH
    
    
    
    signals will merge into a single broad envelope at ~3.7 ppm. The aromatic region will appear as an unresolved multiplet, masking low-level impurities.
Quantitative Performance Matrix
Analytical ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol Analysis
Spectral Dispersion Low (~1.4 Hz/ppm)High (~9.4 Hz/ppm)Benchtop cannot resolve the O-CH

and Benzylic CH

overlap.
Sensitivity (LOD) ~1 mmol/L (16 scans)~100 µmol/L (16 scans)High-field is required for detecting <1% residual 3-fluorobenzaldehyde.

F-

H Resolution
Unresolvable multipletFully resolved (

-couplings)
High-field verifies the exact regiochemistry of the fluorine atom.
Magnet Technology Permanent (NdFeB)SuperconductingBenchtop allows installation directly inside the fume hood/reactor line.
Primary Use Case Reaction kinetics, QA/QCImpurity profiling, IND filingBenchtop for synthesis tracking; High-field for final batch release.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following protocols must be strictly adhered to when preparing samples for either platform.

Step-by-Step Sample Preparation & Acquisition
  • Solvent Selection (Causality Check):

    • Standard: Use CDCl

      
       (0.03% v/v TMS) for routine analysis.
      
    • Alternative: If the amine hydrochloride salt is isolated, use DMSO-

      
      . DMSO hydrogen-bonds with the -OH and -NH protons, slowing their chemical exchange. This shifts the -OH signal downfield (~4.5 ppm) and resolves it as a triplet, providing an internal validation of the propanol chain's integrity.
      
  • Concentration Optimization:

    • High-Field: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated solvent. Over-concentration degrades magnetic homogeneity (shimming).

    • Benchtop: Dissolve 40–50 mg in 0.6 mL. The lower intrinsic sensitivity of permanent magnets requires higher analyte concentrations to achieve an adequate Signal-to-Noise Ratio (SNR) within a reasonable timeframe 3.

  • Acquisition Parameters:

    • Set the spectral width to 12 ppm (to capture any unreacted aldehyde at 10 ppm).

    • Use a relaxation delay (

      
      ) of at least 5
      
      
      
      (typically 2–3 seconds for small molecules) to ensure accurate quantitative integration of the benzylic vs. aliphatic protons.
    • Benchtop specific: Increase the number of transients (scans) to 64 or 128 to compensate for the lower magnetic field sensitivity.

Analytical Workflow Visualization

The following diagram illustrates the strategic deployment of both NMR platforms within a modern pharmaceutical development workflow.

NMR_Workflow Start Reaction Mixture (3-Fluorobenzaldehyde + 3-Aminopropanol) Sampling Sample Aliquot & Prep (CDCl3 or DMSO-d6) Start->Sampling Platform Analytical Platform Selection Sampling->Platform Benchtop Benchtop NMR (60-100 MHz) At-Line QA/QC Platform->Benchtop Routine QC / Kinetics HighField High-Field NMR (400-800 MHz) Core Facility Platform->HighField Impurity Profiling AnalysisB Reaction Monitoring (Aldehyde Peak Disappearance) Benchtop->AnalysisB AnalysisH Structural Elucidation (J-coupling & F-H Resolution) HighField->AnalysisH Decision Batch Release / Process Optimization AnalysisB->Decision AnalysisH->Decision

Workflow comparison for QA/QC NMR analysis of fluorinated API intermediates.

Conclusion & Recommendations

For the analysis of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol , the choice of NMR platform dictates the depth of structural information retrieved.

If the objective is process analytical technology (PAT) and kinetic monitoring , benchtop NMR is the superior choice. Its ability to track the isolated aldehyde proton (~10 ppm) without cryogen maintenance makes it an invaluable tool for chemical engineers optimizing the reductive amination step.

However, if the objective is regulatory filing, impurity profiling, or definitive structural proof , high-field NMR is non-negotiable. The severe signal overlap caused by the


 and 

couplings in the aromatic region, combined with the merging of the benzylic and O-CH

signals at low fields, means that only a superconducting magnet (>400 MHz) can provide the dispersion necessary for unambiguous characterization.

References

  • Benchtop NMR Spectroscopy Market Analysis. Nanalysis / Squarespace.
  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI.
  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PMC.
  • 3-Fluorobenzyl alcohol 1H NMR spectrum. ChemicalBook.
  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.

Sources

A Senior Application Scientist's Guide to Interpreting the 13C NMR Spectrum of N-(3-Fluorobenzyl)-3-aminopropanol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for its ability to provide a direct census of the carbon framework within a molecule. This guide offers a comprehensive, in-depth analysis of the 13C NMR spectrum of N-(3-Fluorobenzyl)-3-aminopropanol, a molecule featuring a diverse array of carbon environments.

This document moves beyond a simple recitation of chemical shifts. As a senior application scientist, my objective is to illuminate the why behind the data—the causal relationships between molecular structure, electronic environment, and the resulting NMR signals. We will dissect the spectrum by predicting the number of signals, estimating their chemical shifts based on substituent effects, and then leveraging advanced NMR techniques like DEPT to confirm our assignments. This guide is designed for researchers, scientists, and drug development professionals who seek not just to read a spectrum, but to understand the story the molecule tells.

Part 1: Structural Analysis and Peak Prediction

The first step in interpreting any NMR spectrum is a thorough analysis of the molecule's structure to determine the number of chemically non-equivalent carbons. Each unique carbon environment will produce a distinct signal in the 13C NMR spectrum.

Molecular Structure of N-(3-Fluorobenzyl)-3-aminopropanol

Caption: Labeled structure of N-(3-Fluorobenzyl)-3-aminopropanol.

  • Aromatic Carbons (C1' to C6'): The fluorine atom at the meta position (C3') and the benzyl-amino-propanol substituent at C1' break the symmetry of the benzene ring. Therefore, all six aromatic carbons are non-equivalent and will produce six separate signals.

  • Benzylic Carbon (C7'): This CH2 group is unique, bonded to the aromatic ring and the nitrogen atom.

  • Propanol Carbons (C1, C2, C3): The three carbons of the 3-aminopropanol chain are in different environments: C1 is attached to the nitrogen, C3 is attached to the hydroxyl group, and C2 is positioned between them.

Prediction: A standard broadband-decoupled 13C NMR spectrum of N-(3-Fluorobenzyl)-3-aminopropanol is expected to show 10 distinct peaks .

Part 2: Chemical Shift (δ) Estimation and Rationale

The chemical shift of a carbon nucleus is highly dependent on its local electronic environment. Electronegative atoms, double bonds, and aromatic rings all influence the magnetic field experienced by the nucleus, causing its signal to shift.

Aromatic Region (δ ≈ 110-165 ppm)

Aromatic carbons typically resonate in this downfield region.[1][2][3] The precise shifts are dictated by the substituents.

  • C-F Carbon (C3'): The carbon directly bonded to the highly electronegative fluorine atom will experience a significant downfield shift due to the inductive effect. Furthermore, this signal will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-250 Hz).[4][5]

  • Substituted Carbons (C1' and C6'): C1', the ipso-carbon attached to the CH2 group, will have its chemical shift influenced by this alkyl substituent. C6' is ortho to the substituent and meta to the fluorine.

  • Ortho and Para Carbons to Fluorine (C2', C4'): These carbons will exhibit smaller C-F couplings (²JCF and ³JCF).

  • Meta Carbon to Fluorine (C5'): The effect of fluorine on the meta position is generally smaller.

For a reasonable estimation, we can compare these to the known shifts of 3-fluorobenzylamine .[6] This provides a solid baseline for the fluorobenzyl moiety.

Aliphatic Region (δ ≈ 30-70 ppm)

The carbons of the side chains are in a less deshielded environment compared to the aromatic ring.

  • C3 (Attached to -OH): The carbon bonded to the highly electronegative oxygen atom will be the most downfield of the aliphatic carbons, typically in the δ 60-65 ppm range.

  • C7' (Benzylic, attached to -N): This carbon is deshielded by both the aromatic ring and the nitrogen atom. Its shift is expected around δ 50-55 ppm.

  • C1 (Attached to -N): This carbon is deshielded by the nitrogen atom, but less so than C3 is by oxygen. A typical shift would be in the δ 40-50 ppm range.[7]

  • C2 (Alkyl Chain): Being the most shielded of the aliphatic carbons, C2 is expected to resonate furthest upfield, likely in the δ 30-35 ppm range.

We can use the spectrum of 3-aminopropanol as a reference for the propanol backbone.[8]

Part 3: Definitive Signal Assignment with Advanced NMR Techniques

While prediction provides a strong hypothesis, unambiguous assignment requires further experimental evidence. DEPT and 2D NMR experiments are indispensable tools for this purpose.

DEPT (Distortionless Enhancement by Polarization Transfer)

This set of experiments differentiates carbons based on the number of attached protons.[9][10]

  • DEPT-90: This experiment exclusively shows signals for CH (methine) carbons. In our molecule, this will selectively display the signals for C2', C4', C5', and C6' of the aromatic ring.

  • DEPT-135: This experiment provides more comprehensive information.

    • Positive Signals: CH and CH3 carbons. This will include the aromatic CH signals (C2', C4', C5', C6').

    • Negative Signals: CH2 carbons. This is crucial for identifying the benzylic carbon (C7') and the three carbons of the propanol chain (C1, C2, C3).[11]

  • Quaternary Carbons: Carbons with no attached protons (C1' and C3') will be absent from both DEPT-90 and DEPT-135 spectra. They can be identified by comparing the full broadband spectrum to the DEPT-135 spectrum.

2D Correlation Spectroscopy (HSQC & HMBC)

For complex molecules, two-dimensional NMR provides definitive connectivity information.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[12][13][14] By analyzing the corresponding ¹H NMR spectrum, we can use HSQC to link specific proton signals to their carbon partners, confirming the assignments made with DEPT.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. This is exceptionally powerful for assigning the quaternary carbons. For instance, the protons on the benzylic carbon (C7') will show a correlation to the aromatic ipso-carbon (C1'), confirming its assignment.

Part 4: Comparative Analysis and Data Summary

A powerful method of validation is to compare the experimental data for N-(3-Fluorobenzyl)-3-aminopropanol with that of its precursors, 3-fluorobenzylamine and 3-aminopropanol. The N-alkylation of 3-aminopropanol with the 3-fluorobenzyl group will cause predictable shifts in the carbons of the propanol chain, particularly C1, which is directly involved in the new bond formation.

Predicted 13C NMR Data Summary
Carbon LabelPredicted δ (ppm)Carbon Type (from DEPT)Rationale
C3'~163 (doublet)C (Quaternary)Attached to F, large ¹JCF coupling.
C1'~140C (Quaternary)Aromatic, attached to CH2 substituent.
C5'~130CHAromatic, meta to F.
C2'~125CHAromatic, ortho to F.
C4'~115 (doublet)CHAromatic, ortho to F, smaller ²JCF.
C6'~114CHAromatic, para to F.
C3~61CH₂ (Negative)Aliphatic, attached to -OH group.
C7'~53CH₂ (Negative)Benzylic, attached to N and ring.
C1~45CH₂ (Negative)Aliphatic, attached to N.
C2~32CH₂ (Negative)Aliphatic, shielded position.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Comparison with Isomers

The 13C NMR spectrum is a powerful tool for differentiating isomers.

  • N-(2-Fluorobenzyl)-3-aminopropanol: The ortho-fluoro substitution would result in a different pattern of aromatic shifts and C-F couplings compared to the meta-substituted title compound.

  • N-(4-Fluorobenzyl)-3-aminopropanol: The para-fluoro substitution would introduce symmetry to the aromatic ring. This would lead to fewer aromatic signals (only 4 unique carbons: C1', C2'/C6', C3'/C5', and C4') due to the chemical equivalence of carbons.[1][15] This provides a clear and simple way to distinguish the para-isomer from the ortho- and meta-isomers.

Part 5: Experimental Protocols and Workflow

Scientific integrity demands reproducible methodologies. The following is a standard protocol for acquiring high-quality 13C NMR data.

Protocol for 13C NMR and DEPT Analysis
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of N-(3-Fluorobenzyl)-3-aminopropanol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example: 500 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹³C probe to the correct frequency.

  • Data Acquisition:

    • Standard ¹³C Spectrum:

      • Acquire a broadband proton-decoupled ¹³C spectrum.

      • Typical parameters: Spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

    • DEPT-90 and DEPT-135 Spectra:

      • Use the standard DEPT pulse programs available in the spectrometer's software.

      • The acquisition parameters will be similar to the standard ¹³C experiment, though often fewer scans are required for these more sensitive experiments.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

    • Integrate peaks (note: ¹³C integration is not typically quantitative under standard conditions).

Workflow for Spectral Interpretation

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Assignment & Confirmation A1 Standard 13C Spectrum B1 Count Peaks in 13C Spectrum (Total Carbons) A1->B1 A2 DEPT-135 B2 Identify CH2 (Negative Peaks) from DEPT-135 A2->B2 B4 Identify Quaternary Carbons (Present in 13C, Absent in DEPT) A3 DEPT-90 B3 Identify CH (Positive Peaks) from DEPT-90 & DEPT-135 A3->B3 A4 2D HSQC/HMBC (Optional) C3 Confirm with 2D NMR (HSQC for C-H, HMBC for Connectivity) A4->C3 B1->B4 C1 Assign Aliphatic Signals (Based on DEPT & Electronegativity) B2->C1 C2 Assign Aromatic Signals (Based on DEPT & Substituent Effects) B3->C2 B4->C2 D Final Structure Confirmation C1->D C2->D C3->D

Caption: Workflow for the comprehensive interpretation of 13C NMR data.

Conclusion

The 13C NMR spectrum of N-(3-Fluorobenzyl)-3-aminopropanol presents a fascinating case study in structural elucidation. A systematic approach, beginning with the prediction of ten unique carbon signals and their approximate chemical shifts, lays the groundwork for a confident interpretation. The strategic application of advanced techniques, particularly DEPT-135 and DEPT-90, is critical for differentiating the various CH and CH₂ groups within the aliphatic and aromatic regions. For absolute certainty, especially in a research or regulatory environment, 2D correlation experiments like HSQC and HMBC provide an unimpeachable level of structural detail. By integrating these methods, the modern chemist can move from a complex dataset to a confirmed molecular structure with both efficiency and a high degree of confidence.

References

  • SpectraBase. (n.d.). N,N-Bis(3-methoxybenzyl)-3-fluorobenzylamine. Retrieved from [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. Retrieved from [Link]

  • Save My Exams. (2024). Predicting Carbon-13 NMR Spectra. Retrieved from [Link]

  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dipentyl-3-fluorobenzylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-1-propanol, N,o-diacetyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Convenient synthesis and application of versatile nucleic acid lipid membrane anchors.... Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Protein Science. (n.d.). NMR Characterization of Residual Structure in the Denatured State of Protein L. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzylamino)propanol. Retrieved from [Link]

  • University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of propylamine. Retrieved from [Link]

  • MDPI. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

  • Research Portal. (n.d.). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spe. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • ResearchGate. (2022). 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. Retrieved from [Link]

  • PubMed. (2015). NMR profiling of biomolecules at natural abundance using 2D 1H-15N and 1H-13C multiplicity-separated (MS) HSQC spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation.... Retrieved from [Link]

  • NPTEL. (n.d.). NMR spectroscopy for Structural Biology. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 3-Fluorophenyl vs. 4-Fluorophenyl Amino Propanols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Bioactivity of 3-Fluorophenyl vs. 4-Fluorophenyl Amino Propanols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine Scan Verdict

In the optimization of phenylpropanolamine (PPA) and related phenethylamine scaffolds, the position of fluorine substitution dictates a critical divergence in pharmacokinetics and pharmacodynamics.

  • 3-Fluorophenyl (Meta-F): Primarily preserves or enhances dopaminergic/noradrenergic potency while maintaining a metabolic profile similar to the unsubstituted parent. It exerts a stronger inductive effect (

    
    ) on the amine pKa, potentially altering membrane permeability, but fails to block the primary metabolic soft spot (para-hydroxylation).
    
  • 4-Fluorophenyl (Para-F): Acts as a metabolic blocker , significantly extending half-life by preventing para-hydroxylation. Pharmacodynamically, it often shifts selectivity by increasing serotonergic (SERT) affinity relative to dopamine (DAT), moving the profile from pure stimulant toward entactogen-like properties.

Decision Matrix:

Feature 3-Fluorophenyl (Meta) 4-Fluorophenyl (Para)
Primary Target NET > DAT >> SERT DAT/NET > SERT (Balanced)
Metabolic Stability Low/Moderate (Para-oxidation vulnerable) High (Para-oxidation blocked)
Potency (MAT) High (Retains parent profile) Variable (Steric/Electronic trade-off)
Lipophilicity Increased vs H Increased vs H (Often > 3-F)

| Key Utility | Potency optimization; pKa modulation | Half-life extension; SERT selectivity |[1]

Chemical & Physical Properties[2][3][4][5][6][7][8][9][10]

The bioactivity differences stem directly from the electronic and steric perturbations introduced by the fluorine atom.

Electronic Effects & pKa Modulation

Fluorine is highly electronegative, exerting a strong inductive withdrawing effect (-I). However, its position determines the interplay with resonance effects (+R).

  • 3-Fluoro (Meta): The fluorine is in a non-resonant position relative to the alkyl chain. The electron-withdrawing inductive effect dominates (

    
    ). This pulls electron density away from the amine nitrogen (through-bond/through-space), lowering its pKa more significantly than para-substitution.
    
    • Result: A larger fraction of the molecule exists in the neutral (unprotonated) form at physiological pH compared to the 4-F analogue, potentially enhancing BBB permeability despite lower lipophilicity.

  • 4-Fluoro (Para): The fluorine can donate electron density back into the ring via resonance, partially countering the inductive withdrawal (

    
    ).
    
    • Result: Minimal perturbation of amine basicity compared to the unsubstituted parent.

Lipophilicity (LogP)

Both substitutions increase lipophilicity relative to hydrogen, facilitating CNS entry.

  • 4-F typically results in a slightly higher LogP due to molecular symmetry and efficient packing, enhancing non-specific binding.

Pharmacodynamics: Binding & Selectivity[11][12]

The amino propanol scaffold (structurally analogous to cathine/norephedrine) acts primarily as a substrate-type releaser at monoamine transporters (MATs).

Monoamine Transporter (MAT) Affinity

Data extrapolated from structure-activity relationship (SAR) studies on phenylpropylamines (amphetamines) and amino propanols reveals distinct trends:

  • Dopamine Transporter (DAT):

    • 3-F: Generally retains high affinity. The meta-position is often tolerant of small steric bulk, allowing the molecule to sit deeply in the orthosteric binding site.

    • 4-F: Often shows reduced potency at DAT compared to 3-F. The para-position in the DAT binding pocket is sterically constrained; 4-F is the limit of tolerance before affinity drops precipitously (as seen with 4-Cl/4-Br).

  • Serotonin Transporter (SERT):

    • 3-F: Low affinity. Selectivity remains >50-fold for DAT/NET over SERT.

    • 4-F: Significantly enhances SERT affinity. The 4-F substituent interacts favorably with the SERT binding pocket (likely via hydrophobic interactions or halogen bonding), lowering the DAT/SERT ratio. This correlates with "hybrid" effects (stimulant + mild entactogen).

Receptor Interactions[13]
  • 5-HT2A Agonism: 4-substitution is a classic requirement for 5-HT2A agonism (hallucinogenic potency) in phenethylamines. While amino propanols are generally weak agonists, 4-F analogues show higher residual affinity for 5-HT2A than 3-F analogues, which are essentially inactive.

Metabolic Stability & Pharmacokinetics[5][14][15]

This is the most critical differentiator for drug design.

The Para-Block Effect

Cytochrome P450 enzymes (specifically CYP2D6) preferentially oxidize the para-position of the phenyl ring (para-hydroxylation).

  • 4-F Pathway: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to cleave. This forces metabolism to shift to slower secondary routes (e.g., N-dealkylation or beta-hydroxylation).

    • Outcome:Extended Half-life. 4-F analogues often persist 2-3x longer in plasma than their 3-F counterparts.

  • 3-F Pathway: The para-position remains open (C-H bond). CYP enzymes readily hydroxylate the 4-position to form 3-fluoro-4-hydroxy-metabolites .

    • Outcome:Rapid Clearance. The resulting phenol is quickly glucuronidated and excreted.

Visualization of Metabolic Fate

Metabolism Parent3F 3-Fluoro-AminoPropanol CYP CYP450 (Liver) Parent3F->CYP High Affinity Parent4F 4-Fluoro-AminoPropanol Parent4F->CYP Resistant SecRoute N-Dealkylation / Deamination (Slow Route) Parent4F->SecRoute Metabolic Shunting Metab3F 3-Fluoro-4-Hydroxy (Major Metabolite) CYP->Metab3F Rapid Oxidation Metab4F Para-Hydroxylation BLOCKED CYP->Metab4F Attempted Oxidation Excretion Glucuronidation & Excretion Metab3F->Excretion SecRoute->Excretion

Caption: Comparative metabolic fate. 4-F substitution blocks the primary clearance pathway, shunting metabolism to slower routes, whereas 3-F undergoes rapid para-hydroxylation.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Synthesis: The Henry Reaction Route

This route is robust for generating the phenyl-2-amino-propanol scaffold (via ketone reduction).

Reagents:

  • 3-Fluorobenzaldehyde OR 4-Fluorobenzaldehyde

  • Nitroethane

  • Ammonium Acetate (catalyst)

  • Sodium Borohydride (NaBH4) or LiAlH4

Step-by-Step:

  • Condensation: Reflux aldehyde (1 eq) with nitroethane (5 eq) and NH4OAc (0.5 eq) in acetic acid for 4 hours.

    • Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 8:2). Product is the beta-methyl-beta-nitrostyrene .

  • Hydrolysis (Optional for Ketone): Convert nitrostyrene to ketone using Iron/HCl if targeting the cathinone intermediate.

  • Reduction (Direct to Amino Alcohol):

    • Dissolve nitrostyrene in dry THF.

    • Add LiAlH4 (4 eq) dropwise at 0°C under Argon.

    • Reflux for 12 hours.[2][3][4][5]

    • Workup: Quench with Fieser method (H2O, 15% NaOH, H2O). Extract with DCM.

    • Note: This yields the 1-phenyl-2-aminopropane (amphetamine). To get the 1-phenyl-2-amino-1-propanol (PPA), use a Nitro-Aldol (Henry) condensation of benzaldehyde + nitroethane to yield the nitro-alcohol, followed by Pd/C catalytic hydrogenation.

In Vitro Monoamine Uptake Assay

Objective: Determine Ki/IC50 for DAT, SERT, and NET.

Protocol:

  • Preparation: Transfect HEK293 cells with human DAT, SERT, or NET cDNA.

  • Harvest: Resuspend cells in assay buffer (TRIS-HCl, NaCl, KCl).

  • Incubation:

    • Add radioligand: [3H]-Dopamine (DAT), [3H]-Serotonin (SERT), or [3H]-Norepinephrine (NET).

    • Add test compound (3-F or 4-F analog) at concentrations

      
       to 
      
      
      
      M.
    • Incubate at 25°C for 10 min.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot log(concentration) vs. % inhibition. Fit to sigmoid dose-response curve to derive IC50.

Data Summary Table

Parameter3-Fluorophenyl Amino Propanol4-Fluorophenyl Amino Propanol
Hammett Constant (

)
+0.34 (Meta)+0.06 (Para)
Electronic Effect Strong Inductive WithdrawalBalanced (Inductive/Resonance)
DAT IC50 (Approx) ~50 - 150 nM~200 - 400 nM
SERT IC50 (Approx) > 5000 nM~800 - 1500 nM
Metabolic Half-Life Short (

1-2 hrs)
Long (

4-6 hrs)
Major Metabolite 4-Hydroxy-3-Fluoro-PPAN-Dealkylated / Unchanged

Note: Values are representative estimates based on homologous amphetamine/cathinone SAR data [1, 3].

SAR Decision Tree

Use this logic flow to select the correct analogue for your application.

SAR_Tree Start Select Lead Compound Goal What is the primary optimization goal? Start->Goal Potency Maximize Stimulant Potency (DAT/NET Selectivity) Goal->Potency Potency Stability Maximize Half-Life & Metabolic Stability Goal->Stability Duration Hybrid Introduce Entactogenic (SERT) Character Goal->Hybrid Profile Shift Select3F Choose 3-Fluoro (Meta) • Preserves DAT affinity • Increases Acidity Potency->Select3F Select4F Choose 4-Fluoro (Para) • Blocks CYP oxidation • Increases SERT affinity Stability->Select4F Hybrid->Select4F

Caption: Strategic decision tree for fluorine substitution. Select 3-F for pure potency/selectivity, or 4-F for duration and serotonergic broadening.

References

  • Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Canal, C. E., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability. NIH/PMC. Link

  • Simmler, L. D., et al. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Neuropharmacology. Link

  • Wagmann, L., et al. (2020). Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Hagan, D. O., et al. (2000). Synthesis of fluorinated amino acids. Natural Product Reports. Link

Sources

Spectroscopic Differentiation of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Infrared (IR) Spectroscopy, Structural Elucidation, and Comparative Analysis

The incorporation of fluorinated benzylamine motifs into aliphatic chains is a highly effective strategy in modern drug design, often utilized to modulate lipophilicity, metabolic stability, and target-binding affinity. 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol is a prime example of such a scaffold, combining a meta-fluorinated aromatic ring, a secondary amine, and a primary alcohol.

During the synthesis or quality control of this compound—often via the reductive amination of 3-fluorobenzaldehyde with 3-amino-1-propanol, or the alkylation of 3-fluorobenzylamine—unambiguous structural confirmation is critical. This guide provides a comprehensive, causality-driven analysis of the Fourier Transform Infrared (FTIR) spectroscopic profile of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol. We will objectively compare its spectral signatures against two primary structural alternatives/precursors: 3-Fluorobenzylamine and 3-Amino-1-propanol .

Structural Deconstruction and Causality in IR Vibrations

To interpret the IR spectrum of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol, we must deconstruct the molecule into its functional domains and understand the physical causality behind their vibrational modes[1].

  • The Primary Alcohol (-OH): The hydroxyl group engages in extensive intermolecular hydrogen bonding. This weakens the O-H bond force constant, resulting in a highly broadened, strong stretching band between 3300–3500 cm⁻¹[1]. The corresponding C-O stretch will appear as a strong, sharp peak in the fingerprint region (~1050 cm⁻¹)[1].

  • The Secondary Amine (-NH-): Unlike primary amines, which exhibit a distinct doublet (symmetric and asymmetric stretches), secondary amines possess only a single N-H bond, yielding a single, weak stretching band at 3350–3310 cm⁻¹[2][3]. Analytical Caveat: In this target molecule, the intense, broad O-H stretch will likely mask the much weaker secondary N-H stretch.

  • The Aryl Fluoride (Ar-F): The highly electronegative fluorine atom creates a strongly polarized C-F bond. This results in a very intense stretching vibration in the 1000–1400 cm⁻¹ range (typically peaking around 1200–1250 cm⁻¹)[4].

  • The Aliphatic vs. Aromatic C-H: The molecule contains both sp³ (propanol chain, benzylic CH₂) and sp² (aromatic ring) hybridized carbons. This dichotomy is perfectly captured around the 3000 cm⁻¹ threshold: aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹[1].

Comparative Spectral Analysis: Target vs. Alternatives

To validate the identity and purity of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol, it must be differentiated from structurally similar alternatives.

  • Alternative 1: 3-Fluorobenzylamine. Lacks the propanol chain; features a primary amine.

  • Alternative 2: 3-Amino-1-propanol. Lacks the fluorinated aromatic ring; features a primary amine and primary alcohol.

Quantitative Band Comparison

The following table summarizes the diagnostic IR bands used to distinguish the target from its alternatives.

Functional Group / Vibration3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (Target)3-Fluorobenzylamine (Alternative 1)3-Amino-1-propanol (Alternative 2)Diagnostic Significance
O-H Stretch ~3300–3500 cm⁻¹ (Broad, Strong)Absent~3300–3500 cm⁻¹ (Broad, Strong)Confirms the presence of the propanol chain.
N-H Stretch ~3310–3350 cm⁻¹ (Single, Weak; often masked by O-H)~3350 & 3450 cm⁻¹ (Doublet, Medium)~3350 & 3450 cm⁻¹ (Doublet, Medium)Differentiates secondary amine (Target) from primary amines (Alts 1 & 2)[2][3].
C-H Stretch (sp² Aromatic) 3000–3100 cm⁻¹ (Weak-Medium)3000–3100 cm⁻¹ (Weak-Medium)AbsentConfirms the presence of the benzyl ring.
C-H Stretch (sp³ Aliphatic) 2800–2950 cm⁻¹ (Strong)~2850–2900 cm⁻¹ (Weak, benzylic only)2800–2950 cm⁻¹ (Strong)Intensity correlates to the length of the aliphatic chain.
C-F Stretch (Aryl Fluoride) ~1200–1250 cm⁻¹ (Strong)~1200–1250 cm⁻¹ (Strong)AbsentUnambiguous marker for the fluorinated aromatic ring[4].
C-O Stretch (Primary Alcohol) ~1050 cm⁻¹ (Strong)Absent~1050 cm⁻¹ (Strong)Confirms the primary alcohol moiety[1].
N-H Bend Absent (or very weak)~1650–1580 cm⁻¹ (Medium)~1650–1580 cm⁻¹ (Medium)Primary amines show a distinct bending mode; secondary amines generally do not[3].
Mechanistic Insights for Spectral Interpretation

When analyzing the target molecule, the most common pitfall is misinterpreting the 3300–3500 cm⁻¹ region. Because the target contains both an -OH and an -NH- group, one might expect to see both signals clearly. However, the hydrogen-bonded O-H stretch is exceptionally broad and possesses a much larger dipole moment change during vibration compared to the N-H bond. Consequently, the O-H band acts as an "umbrella," masking the weak, single secondary N-H stretch.

To overcome this, the analyst must rely on a systematic exclusion strategy :

  • Prove the amine is secondary by the absence of the N-H bending vibration at ~1600 cm⁻¹ (which is prominent in primary amines like 3-fluorobenzylamine)[3].

  • Confirm the structural fragments by locating the C-F stretch (~1250 cm⁻¹) and the C-O stretch (~1050 cm⁻¹) in the fingerprint region[1][4].

Workflow Visualization: Spectral Decision Tree

The following diagram illustrates the logical workflow an analytical chemist should use to differentiate these three compounds based on their IR spectra.

IR_Workflow Start Unknown Sample IR Analysis CheckOH Broad O-H Stretch (~3300-3500 cm⁻¹)? Start->CheckOH CheckCF_1 Strong C-F Stretch (~1000-1400 cm⁻¹)? CheckOH->CheckCF_1 Yes (Alcohol present) CheckCF_2 Strong C-F Stretch (~1000-1400 cm⁻¹)? CheckOH->CheckCF_2 No (No alcohol) CheckNH N-H Bending Band (~1650-1580 cm⁻¹)? CheckCF_1->CheckNH Yes (Fluorine present) Alt2 3-Amino-1-propanol (Alternative 2) CheckCF_1->Alt2 No Alt1 3-Fluorobenzylamine (Alternative 1) CheckCF_2->Alt1 Yes (Primary amine doublet) Other Other Impurity / Byproduct CheckCF_2->Other No Target 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (Target) CheckNH->Target No (Secondary Amine) CheckNH->Other Yes (Primary Amine)

Caption: Diagnostic IR spectroscopy workflow for differentiating the target molecule from its structural alternatives.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. ATR is preferred over traditional KBr pellet methods as it prevents moisture absorption (which artificially inflates the O-H band) and requires minimal sample preparation.

Equipment: FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Step-by-Step Methodology:

  • System Calibration & Verification:

    • Action: Run a standard polystyrene film test.

    • Validation: Verify that the characteristic polystyrene peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their expected positions. This ensures the laser and interferometer are properly calibrated.

  • Background Collection:

    • Action: Clean the ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely. Collect a background spectrum (typically 32 to 64 scans at 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

    • Validation: The background should show a flat baseline with only ambient atmospheric interference (CO₂ at ~2350 cm⁻¹ and water vapor fine structure), which the software will automatically subtract.

  • Sample Application:

    • Action: Apply 1–2 drops of the liquid sample (or a few milligrams of solid, compressed with the ATR anvil) directly onto the center of the crystal. Ensure complete coverage of the active sensing area.

  • Data Acquisition:

    • Action: Collect the sample spectrum using the exact same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).

    • Validation: Check the raw interferogram or the resulting spectrum's maximum absorbance. The strongest peaks (likely the O-H or C-F stretches) should have an absorbance between 0.2 and 0.8 AU to ensure the detector is operating in its linear range without saturation.

  • Data Processing & Interpretation:

    • Action: Apply an ATR correction algorithm (if necessary for quantitative peak ratio analysis, as ATR penetration depth is wavelength-dependent). Identify the peaks using the quantitative table provided in Section 2.

  • Post-Analysis Cleaning:

    • Action: Wipe the crystal clean with a lint-free tissue and isopropanol. Run a quick "clean check" scan to verify no residual sample remains (preventing cross-contamination for future analyses).

Conclusion

The IR spectroscopic identification of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol relies heavily on the interplay between the functional groups in the high-frequency region (>3000 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). While the broad O-H stretch masks the secondary N-H stretch, the successful formation of the target compound can be definitively proven by the absence of primary amine bending modes, coupled with the simultaneous presence of the C-F (~1250 cm⁻¹) and C-O (~1050 cm⁻¹) stretching vibrations. Utilizing a rigorous ATR-FTIR protocol ensures that these diagnostic bands are captured with high fidelity, free from artifactual moisture interference.

References

1.[1] Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at: [Link] 2.[2] Chemistry LibreTexts. "24.10: Spectroscopy of Amines." LibreTexts. Available at: [Link] 3.[3] Organic Chemistry at CU Boulder. "IR Spectroscopy Tutorial: Amines." OrgChemBoulder. Available at: [Link] 4.[4] University of California, Santa Cruz (UCSC). "Characteristic IR Absorption Peaks of Functional Groups." WPMU CDN. Available at: [Link]

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Technical Comparison Guide: Differentiating 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol from Structural Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the precise regioisomerism of fluorinated benzylamines dictates both biological efficacy and synthetic reactivity. 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (CAS: 1038254-19-1), often referred to as the meta-isomer, is a critical building block. However, it is frequently confounded with its ortho (2-fluoro) and para (4-fluoro) structural isomers, as well as bis-alkylated impurities.

This guide provides an authoritative technical framework to differentiate the meta-target from its isomers. Unlike generic datasheets, we focus on the comparative performance of analytical methods (NMR vs. HPLC) and the functional implications of isomerism on nucleophilicity and metabolic stability.

Structural Analysis & Isomer Landscape

The core challenge lies in distinguishing the position of the fluorine atom on the phenyl ring. While the molecular formula (


) and mass (

Da) are identical, the electronic environments differ significantly.
Comparative Properties Table
FeatureTarget: Meta-Isomer (3-F) Ortho-Isomer (2-F) Para-Isomer (4-F)
Structure F at position 3F at position 2F at position 4
Symmetry AsymmetricAsymmetricSymmetric (

axis)
Electronic Effect Inductive (-I) onlyStrong Inductive (-I) + StericInductive (-I) + Resonance (+M)
Predicted pKa (Amine) ~9.3 (Intermediate)~9.0 (Lowest - Inductive)~9.5 (Highest - Resonance donation)
Metabolic Liability Susceptible to para-hydroxylationSterically hinderedBlocked para-position (Metabolically stable)
CAS Number 1038254-19-1 1379915-20-4 (HCl)161798-73-8

Spectroscopic Differentiation (The "Performance" Comparison)

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural validation. The performance of 19F NMR is superior to 1H NMR for rapid identification due to the wide chemical shift dispersion of fluorine.

1. 19F NMR (The Gold Standard)
  • Protocol: Dissolve ~10 mg sample in

    
     or 
    
    
    
    . Reference
    
    
    (0 ppm) or internal standard.
  • Differentiation Logic:

    • Ortho (2-F): Typically appears most downfield (approx -110 to -118 ppm) due to proximity to the benzylic amine.

    • Meta (3-F): Distinct singlet or multiplet (approx -112 to -115 ppm). Lacks the strong resonance shielding of the para position.

    • Para (4-F): Upfield shift (approx -115 to -120 ppm) due to mesomeric electron donation (+M) from the fluorine into the ring system.

2. 1H NMR (Aromatic Region 6.9 – 7.5 ppm)
  • Meta (Target): Look for a complex ABCD system. Key feature: A triplet-like multiplet (H5) and distinct doublet-of-doublets for H2/H4/H6.

  • Para (Alternative): distinct AA'BB' (or AA'XX') symmetry. Appears as two "doublets" (roofing effect) integrating to 2H each. This is the easiest visual differentiator.

  • Ortho (Alternative): Complex multiplet structure similar to meta, but distinguishing coupling constants (

    
    ) are often larger.
    
B. Mass Spectrometry (MS) Performance

While standard ESI-MS (


) cannot distinguish these isomers, MS/MS fragmentation  offers subtle clues:
  • Ortho Effect: The 2-F isomer often facilitates "ortho-effect" rearrangements (loss of HF or cyclization) more readily than meta or para isomers during collision-induced dissociation (CID).

Chromatographic Separation Strategy

Standard C18 columns often fail to resolve fluoro-regioisomers efficiently due to similar hydrophobicities. High-performance separation requires phases that exploit


 interactions and fluorine dipole differences.
Recommended Stationary Phases
  • Pentafluorophenyl (PFP): The "Fluorine-Fluorine" interaction and

    
    -stacking capability provide the highest selectivity (
    
    
    
    ) for these isomers.
  • Biphenyl: Excellent for separating positional aromatic isomers based on steric availability of the

    
    -system.
    
Experimental Protocol: HPLC Separation
  • Column: Kinetex F5 or Biphenyl (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than Acetonitrile).
    
  • Gradient: 10% B to 60% B over 10 minutes.

  • Detection: UV at 260 nm (Fluorobenzyl absorption).

Functional Performance: Reactivity & Synthesis[2][3]

Understanding the reactivity profile is crucial when using this molecule as an intermediate.

Nucleophilicity (Synthesis Implication)

The basicity of the secondary amine dictates its nucleophilic strength in subsequent coupling reactions (e.g., amide coupling, SN2).

  • Trend: Para (4-F) > Meta (3-F) > Ortho (2-F) .

  • Causality: The para-fluorine donates electron density into the ring (and slightly to the benzylic nitrogen) via resonance, increasing basicity. The ortho-fluorine exerts a strong inductive electron-withdrawing effect, reducing nucleophilicity.

  • Operational Tip: When using the Meta isomer, reaction times may need to be slightly longer than with the Para isomer, but shorter than with the Ortho isomer.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for validating the identity of the 3-fluoro isomer against its alternatives.

IdentificationWorkflow Start Unknown Sample (C10H14FNO) H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Symmetry Symmetry Check H_NMR->Symmetry Para Identified: Para-Isomer (4-F) (AA'BB' Pattern) Symmetry->Para Symmetric (2+2) MetaOrtho Complex Multiplets (Meta or Ortho) Symmetry->MetaOrtho Asymmetric (4 distinct) F_NMR 19F NMR Analysis MetaOrtho->F_NMR ShiftCheck Chemical Shift (δ) F_NMR->ShiftCheck Meta CONFIRMED: Meta-Isomer (3-F) (~ -113 ppm) ShiftCheck->Meta Mid-range shift Ortho Identified: Ortho-Isomer (2-F) (~ -118 ppm) ShiftCheck->Ortho Downfield shift HPLC HPLC Confirmation (PFP Column) Meta->HPLC Purity Check

Caption: Logical decision tree for differentiating the meta-isomer using sequential spectroscopic gates.

Synthesis & Impurity Origin[3]

Understanding where these isomers come from prevents their formation. The primary synthesis route is Reductive Amination .

SynthesisPath Aldehyde 3-Fluorobenzaldehyde (Starting Material) Imine Intermediate Imine Aldehyde->Imine + Amine Impurity2 Impurity: Regioisomer (From impure Aldehyde) Aldehyde->Impurity2 Contaminated SM Amine 3-Aminopropan-1-ol Product 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol (Target) Imine->Product + NaBH4 (Reduction) Impurity1 Impurity: Bis-alkylated (Tertiary Amine) Product->Impurity1 + Excess Aldehyde

Caption: Synthesis via reductive amination showing origins of bis-alkylated and regioisomeric impurities.

Detailed Experimental Protocol: Purity Validation

Objective: Quantify the purity of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol and detect isomer contamination.

  • Sample Preparation:

    • Weigh 10.0 mg of the sample.

    • Dissolve in 10 mL of 50:50 Methanol:Water (concentration: 1 mg/mL).

    • Filter through a 0.22 µm PTFE syringe filter.

  • System Setup (UPLC/HPLC):

    • Stationary Phase: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.6 µm, 100 x 2.1 mm.

    • Flow Rate: 0.4 mL/min.

    • Temperature: 40°C.

  • Gradient Table:

    • T=0 min: 90% A (0.1% Formic Acid) / 10% B (MeOH)

    • T=10 min: 40% A / 60% B

    • T=12 min: 5% A / 95% B (Wash)

    • T=15 min: 90% A / 10% B (Re-equilibration)

  • Data Analysis:

    • The Ortho isomer typically elutes first (more polar due to dipole alignment).

    • The Meta isomer elutes second.

    • The Para isomer elutes last (highest symmetry, best packing with PFP phase).

    • Note: Elution order may reverse on C18 columns; PFP is recommended for consistent separation.

References

  • National Institutes of Health (PubMed). (1997). Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography. Retrieved March 4, 2026, from [Link]

  • PubChem. (2025).[1] 3-(Benzylamino)propanol Compound Summary. Retrieved March 4, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Assessment & Chemical Profile

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol was not identified, a hazard assessment can be reliably constructed based on the toxicological and physical data of structurally analogous compounds, such as other fluorinated aminopropanols.[1][2][3]

Based on these analogs, this compound should be handled as a substance with the potential for the following hazards:

Hazard ClassGHS Hazard Statement (Anticipated)Rationale & Consequence
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.The amino and hydroxyl functional groups can impart corrosive properties.[1] Direct contact can lead to chemical burns, irritation, and irreversible tissue damage.
Serious Eye Damage H318: Causes serious eye damage. / H319: Causes serious eye irritation.The compound is likely to be severely damaging to the eyes upon contact, potentially leading to permanent vision loss.[1][2][4]
Acute Oral Toxicity H302: Harmful if swallowed.Ingestion may lead to systemic toxicity.[1][2]
Respiratory Irritation H335: May cause respiratory irritation.Inhalation of vapors or aerosols could irritate the respiratory tract.[2]
Aquatic Hazard H402: Harmful to aquatic life.As an organic amine, improper release into the environment can be detrimental to aquatic ecosystems.[4]

Given this profile, under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash .[1][5][6]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with rigorous self-protection. Handling of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol waste requires strict adherence to PPE protocols to mitigate the risks identified above.

PPE ItemSpecificationJustification
Hand Protection Nitrile or neoprene gloves, inspected before use.[1]To prevent skin contact and potential chemical burns. Use proper glove removal technique to avoid self-contamination.[1]
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]To provide comprehensive protection against splashes and aerosols, preventing severe eye damage.
Body Protection Chemical-resistant lab coat. A complete chemical-resistant suit may be required for large quantities.[1]To protect against skin exposure from spills or splashes.
Workstation Chemical Fume HoodAll handling and commingling of this waste must be conducted within an operating chemical fume hood to prevent inhalation of vapors.[7]

Core Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the systematic process for managing 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol from the moment it is declared waste to its final collection.

Step 1: Waste Segregation

The "Why": This compound is a halogenated organic liquid . Halogenated and non-halogenated waste streams must always be kept separate.[7][8][9][10] Disposal methods, such as high-temperature incineration, are specific to halogenated compounds, and cross-contamination can create hazardous mixtures and significantly increase disposal costs.[7]

Procedure:

  • Designate a specific waste container solely for "Halogenated Organic Liquid Waste."

  • Ensure this container is never used for non-halogenated solvents (e.g., acetone, hexane, methanol).

  • Similarly, keep this waste stream separate from acidic, basic, or heavy metal-containing wastes.[7][9]

Step 2: Containment

The "Why": Proper containment is essential to prevent leaks, spills, and vapor release. The container itself is the primary barrier between the hazardous material and the laboratory environment.

Procedure:

  • Select a chemically compatible container in good condition, free of cracks or leaks. A high-density polyethylene (HDPE) or glass bottle with a tightly sealing, screw-top cap is appropriate.[8][11]

  • When adding waste, use a funnel to prevent spillage on the exterior of the container.

  • Crucially, keep the container closed at all times except when actively adding waste. [7][8][11] This is a common regulatory and safety requirement to prevent the release of volatile organic compounds (VOCs).

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]

Step 3: Labeling

The "Why": Accurate and immediate labeling prevents the generation of "unknown" waste, which poses a significant safety risk and a complex, expensive disposal challenge. Regulatory bodies like the EPA require specific information on all hazardous waste containers.[12][13]

Procedure:

  • Before or at the moment the first drop of waste is added, affix a "HAZARDOUS WASTE" tag or label provided by your institution's Environmental Health & Safety (EHS) department.[7][8]

  • Using full chemical names (no formulas or abbreviations), list all constituents of the container.[8][11] For this specific waste, write: "3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol". If it is in a solvent, list the solvent as well (e.g., "Methanol").

  • Clearly indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Corrosive, Toxic).[7][13]

  • Fill in all generator information (your name, lab, department).

G cluster_prep Preparation Phase cluster_action Action Phase cluster_final Finalization Phase start Declare Chemical as Waste assess 1. Assess Hazards (Corrosive, Toxic, Aquatic Hazard) start->assess ppe 2. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Collect as Halogenated Organic Waste) ppe->segregate contain 4. Contain in Approved Bottle (HDPE, <90% Full, Keep Closed) segregate->contain label_waste 5. Label Container ('Hazardous Waste', Full Chemical Name) contain->label_waste storage 6. Store in Satellite Accumulation Area (In Secondary Containment) label_waste->storage pickup 7. Request EHS Pickup (When full or per schedule) storage->pickup end_node Disposal Complete pickup->end_node

Caption: Workflow for the proper disposal of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol.

Step 4: Storage

The "Why": Safe storage minimizes the risk of spills, reactions, and exposure while the waste awaits collection. Regulatory guidelines strictly define these storage areas.

Procedure:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.[12][14]

  • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]

  • Store incompatibles separately. Specifically, do not store this aminopropanol-based waste container next to strong acids or oxidizers.[15]

  • Once the container is full or you are approaching your laboratory's volume limit (e.g., 55 gallons for an SAA), schedule a pickup with your institution's EHS department.[8][12]

Spill & Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

Procedure:

  • Evacuate: Immediately evacuate personnel from the affected area.[5][6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Alert: Notify your supervisor and your institution's EHS department immediately.[7][11]

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed.

    • Wear full PPE, including respiratory protection if necessary.[1][6]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][6]

    • Carefully collect the absorbed material using non-sparking tools and place it into a new, sealable hazardous waste container.[5]

    • Label this container as "Spill Debris containing 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol" and dispose of it through EHS.[7]

Decontamination & Final Steps

The "Why": Residual contamination on equipment or empty containers can still pose a hazard.

Procedure:

  • Contaminated Labware: Glassware or other equipment contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The first two rinsates must be collected and disposed of as halogenated hazardous waste.[11] The third rinsate may be collected as well.

  • Empty Containers: An "empty" original container of the compound is not trash. It must be triple-rinsed with a suitable solvent, with all rinsate collected as hazardous waste.[11][14] Only after this procedure and complete air-drying can the defaced container be discarded in the regular trash or recycling, per institutional policy.[11][14]

  • Personal Decontamination: After completing the disposal procedure, remove and dispose of gloves properly. Thoroughly wash hands with soap and water.[1]

By adhering to this comprehensive guide, you ensure that the disposal of 3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol is conducted in a manner that is safe, environmentally responsible, and compliant with regulatory standards, reflecting the highest principles of scientific integrity.

References

  • SAFETY DATA SHEET - 3-phenyl-1-propanol. Sigma-Aldrich.
  • 3-[Methyl(phenylmethyl)
  • 3-AMINO-1-PROPANOL CAS No 156-87-6 - Safety D
  • SAFETY DATA SHEET - 3-Methylamino-1-propanol. Fisher Scientific.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • MATERIAL SAFETY DATA SHEET 1-PROPANOL. West Liberty University.
  • Safety Data Sheet - 3-(3-Trifluoromethylphenyl)propanol. MedchemExpress.com.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Halogenated Solvents in Laboratories - Chemical Waste Guideline. Temple University.
  • Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage. Benchchem.
  • 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride. Sigma-Aldrich.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • 3-Aminopropanol - Safety D
  • 3 Rules Regarding Chemical Waste in the Labor
  • 3-{[(4-fluorophenyl)methyl]amino}propan-1-ol. Sigma-Aldrich.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.